Nicomorphine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
12040-41-4 |
|---|---|
Molecular Formula |
C29H26ClN3O5 |
Molecular Weight |
532 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-3-methyl-9-(pyridine-3-carbonyloxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C29H25N3O5.ClH/c1-32-13-10-29-20-7-9-23(36-28(34)19-5-3-12-31-16-19)26(29)37-25-22(8-6-17(24(25)29)14-21(20)32)35-27(33)18-4-2-11-30-15-18;/h2-9,11-12,15-16,20-21,23,26H,10,13-14H2,1H3;1H/t20-,21+,23-,26-,29-;/m0./s1 |
InChI Key |
LYSPLNOMQZTGCM-IOZAQTAYSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC(=O)C6=CN=CC=C6)OC3C(C=C4)OC(=O)C7=CN=CC=C7.Cl |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC(=O)C6=CN=CC=C6)O[C@H]3[C@H](C=C4)OC(=O)C7=CN=CC=C7.Cl |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC(=O)C6=CN=CC=C6)OC3C(C=C4)OC(=O)C7=CN=CC=C7.Cl |
Other CAS No. |
35055-78-8 12040-41-4 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
639-48-5 (Parent) |
Synonyms |
is(nicotinyl)morphine morphine dinicotinate nicomorphine nicomorphine hydrochloride Vilan |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Nicomorphine Hydrochloride
Regioselective Synthetic Methodologies for Nicomorphine Hydrochloride
The synthesis of nicomorphine can be approached through methods that control the acylation at specific positions on the morphine molecule. Regioselective synthesis aims to introduce the nicotinoyl groups at the desired C3 and C6 positions while avoiding reactions at other potential sites.
Historically, achieving regioselectivity in the synthesis of morphine derivatives has been a complex challenge. kcl.ac.uk Early methods often involved the use of protecting groups to shield one of the hydroxyl groups (at C3 or C6) while the other is acylated, followed by deprotection and acylation of the second hydroxyl group. For instance, selective protection of the more reactive phenolic C3-hydroxyl group would allow for the initial acylation of the C6-hydroxyl group. This can be followed by deprotection and subsequent acylation of the C3 position. However, these multi-step procedures can be intricate and may not always be high-yielding. kcl.ac.uk
More advanced regioselective methods may exploit the different reactivity of the phenolic and alcoholic hydroxyl groups under specific reaction conditions without the need for traditional protecting groups. kcl.ac.uk For example, careful selection of reagents, solvents, and catalysts can influence which hydroxyl group is more readily acylated.
Non-Selective Acylation Approaches in this compound Synthesis
A more direct and simpler approach to synthesizing nicomorphine involves the non-selective acylation of morphine. kcl.ac.uk In this method, morphine is treated with an excess of an acylating agent, such as nicotinoyl chloride, typically in the presence of a base like pyridine (B92270). kcl.ac.ukwikipedia.org Pyridine not only acts as a solvent but also neutralizes the hydrochloric acid generated during the reaction.
The reaction proceeds by the nucleophilic attack of the hydroxyl groups of morphine on the electrophilic carbonyl carbon of nicotinoyl chloride. While this method is straightforward, it can lead to a mixture of products, including the desired 3,6-dinicotinoyl morphine (nicomorphine), as well as the mono-acylated intermediates, 3-nicotinoyl morphine and 6-nicotinoyl morphine. kcl.ac.uk The final product mixture must then be purified, often using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), to isolate pure nicomorphine. kcl.ac.uk A published method by Pongratz and Zirm in 1957 describes the synthesis of nicomorphine by treating anhydrous morphine base with nicotinic anhydride (B1165640) at 130 °C. wikipedia.org
A variation of the non-selective method involves using nicotinoyl chloride in the presence of pyridine and catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) in a pyridine/dimethylformamide (DMF) solvent system. kcl.ac.uk
Precursors and Intermediate Compounds in this compound Production
The primary precursor for the synthesis of this compound is morphine. Morphine itself is a natural alkaloid isolated from the opium poppy (Papaver somniferum). nih.gov The key reagents and intermediates involved in the common synthetic routes are outlined in the table below.
| Compound | Role | Chemical Structure |
| Morphine | Primary precursor | C17H19NO3 |
| Nicotinoyl chloride | Acylating agent | C6H4ClNO |
| Nicotinic anhydride | Acylating agent | C12H8N2O3 |
| Pyridine | Base and solvent | C5H5N |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | C7H10N2 |
| 3-Nicotinoyl morphine (3-NM) | Mono-acylated intermediate | C23H22N2O4 |
| 6-Nicotinoyl morphine (6-NM) | Mono-acylated intermediate and primary metabolite | C23H22N2O4 |
| Nicomorphine | Final product (free base) | C29H25N3O5 |
The synthesis process, whether regioselective or non-selective, generates intermediate compounds that are crucial for understanding the reaction pathway and for the synthesis of metabolites.
Synthesis of this compound Metabolites for Research Applications
When nicomorphine is administered, it is rapidly metabolized in the body, primarily through hydrolysis of the ester linkages. kcl.ac.uk The main metabolites are 6-nicotinoyl morphine (6-NM) and morphine. kcl.ac.uknih.gov The synthesis of these metabolites is essential for developing analytical standards for forensic and doping control purposes. kcl.ac.uknih.gov
3-Nicotinoyl morphine (3-NM) is a potential metabolite and a key intermediate in certain synthetic pathways. Its synthesis can be achieved by exploiting the different reactivity of the two hydroxyl groups on the morphine molecule. kcl.ac.uk By carefully controlling the stoichiometry of the reactants (e.g., using a limited amount of nicotinoyl chloride) and the reaction conditions, it is possible to favor the acylation at the more reactive phenolic C3-hydroxyl group, leading to the formation of 3-NM. kcl.ac.uk The structure of 3-NM can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shift of the proton at the C6 position is not significantly different from that in morphine. kcl.ac.uk
6-Nicotinoyl morphine (6-NM) is the primary active metabolite of nicomorphine. kcl.ac.uk A straightforward method for synthesizing 6-NM involves the selective hydrolysis of nicomorphine. kcl.ac.uk By stirring nicomorphine in an acidic solution (e.g., 0.5 M HCl in a water/THF mixture) at room temperature, the ester group at the C3 position can be preferentially hydrolyzed. kcl.ac.uk The C3-ester is more labile to hydrolysis under these conditions than the C6-ester. The progress of the reaction can be monitored by HPLC to ensure the desired product is obtained. kcl.ac.uk The structure of 6-NM is confirmed by NMR, where the proton at C6 shows a significant downfield shift compared to morphine, similar to what is observed in nicomorphine itself. kcl.ac.uk
Design and Synthesis of this compound Analogs and Derivatives for Mechanistic Studies
The design and synthesis of analogs and derivatives of nicomorphine and its parent compound, morphine, are a cornerstone of medicinal chemistry research aimed at understanding structure-activity relationships (SAR). nih.govmdpi.com By systematically modifying the morphine scaffold, researchers can probe the interactions with opioid receptors and develop compounds with altered properties. nih.govmdpi.com
Modifications to the morphine structure can be made at several key positions:
Ring A (Phenolic Ring): Substitutions at the C3 position, such as creating different ester or ether linkages, have been extensively studied. nih.gov For example, replacing the nicotinoyl group with other acyl or alkyl groups can modulate the compound's lipophilicity and metabolic stability.
Ring C (Cyclohexenol Ring): Modifications at the C6 position are also common. The hydroxyl group can be converted to other functional groups, or the double bond at the 7-8 position can be reduced, as seen in derivatives of dihydromorphine. mdpi.com
The N-17 Moiety: The tertiary amine at position 17 is crucial for activity. Demethylation to create normorphine derivatives allows for the introduction of different substituents on the nitrogen atom, which can dramatically alter the pharmacological profile, sometimes converting an agonist into an antagonist. nih.govmdpi.com
For mechanistic studies, researchers have synthesized a wide array of morphine derivatives, including halogenated analogs, and compounds with fused heterocyclic rings. nih.gov For instance, "click chemistry" has been employed to attach 1,2,3-triazole moieties to the morphine structure to explore new chemical space and interactions with opioid receptors. nih.gov These synthetic efforts provide valuable tools for investigating the molecular mechanisms of opioid action. mdpi.comnih.gov
Modifications at the 3-O-Position
The phenolic hydroxyl group at the 3-O-position of the morphine scaffold is a primary site for chemical modification.
Esterification: The synthesis of nicomorphine itself involves the esterification of both the 3- and 6-hydroxyl groups of morphine. A common laboratory-scale synthesis involves reacting morphine with nicotinoyl chloride in the presence of a base like pyridine. kcl.ac.uk A method published in 1957 describes treating anhydrous morphine base with nicotinic anhydride at 130°C to produce nicomorphine. wikipedia.org
Selective Derivatization: Researchers have explored methods for selective functionalization. By controlling the stoichiometry of the reagents, it's possible to selectively acylate the more reactive phenolic hydroxyl group at the 3-position. For instance, using one equivalent of nicotinoyl chloride can preferentially yield 3-nicotinoyl morphine. kcl.ac.uk
Synthesis of Haptens: The 3-O-position is also a target for creating haptens for immunoassays. This involves introducing a linker, such as a carboxyalkyl group, to the phenolic oxygen. For example, morphine can be reacted with ethyl bromoacetate (B1195939) in the presence of a base, followed by hydrolysis of the ester to yield 3-O-carboxymethylmorphine. wiley.com Similar strategies have been applied to other morphine derivatives like oxymorphone and naloxone (B1662785). wiley.com
Table 1: Examples of Reagents for 3-O-Position Modification
| Starting Material | Reagent(s) | Product |
|---|---|---|
| Morphine | Nicotinic anhydride | Nicomorphine |
| Morphine | Nicotinoyl chloride, Pyridine | Nicomorphine |
Modifications at the 6-O-Position
The secondary alcohol at the 6-O-position of the morphine structure offers another site for chemical derivatization, leading to compounds with altered properties.
Selective Hydrolysis: The 6-nicotinoyl ester can be obtained through the selective hydrolysis of nicomorphine. The ester at the phenolic 3-position is more labile to hydrolysis than the one at the 6-position. Treating a solution of nicomorphine with dilute acid can preferentially cleave the 3-nicotinoyl group, yielding 6-nicotinoylmorphine (6-NM). kcl.ac.uk
Halogenation: The 6-hydroxyl group can be replaced by a halogen, such as chlorine, to create key intermediates like α-chlorocodide (from codeine) or α-chloromorphide. These halogenated derivatives can then react with various nucleophiles to introduce new functional groups at the 6-position. mdpi.com
Conjugation for Research Tools: The 6-position has been used to attach larger molecules for research purposes. For example, fluorescent dyes like Cy5 have been conjugated to the 6-position of morphine to create fluorescent probes for studying opioid receptors. nih.gov This position has also been used to attach linkers for creating haptens for vaccines designed to combat heroin addiction. nih.gov
Table 2: Research on 6-O-Position Modifications
| Modification Type | Reagents/Method | Resulting Compound/Use | Reference |
|---|---|---|---|
| Selective Hydrolysis | Dilute HCl | 6-Nicotinoylmorphine | kcl.ac.uk |
| Halogenation | Thionyl chloride | α-Chloromorphide | mdpi.com |
N-Alkylation and N-Demethylation Strategies
The tertiary amine at position 17 of the morphine scaffold is crucial for its pharmacological activity. Modification of the N-methyl group is a key strategy for creating opioid antagonists and other derivatives with different properties.
N-Demethylation: The removal of the methyl group from the nitrogen atom is a critical step in the synthesis of many important opioid-derived drugs like naloxone and naltrexone. chim.it Several methods exist for N-demethylation:
Von Braun Reaction: This classic method uses cyanogen (B1215507) bromide (BrCN) to react with the tertiary amine, followed by hydrolysis to yield the secondary amine (nor-derivative). chim.itnih.gov This method often requires protection of other functional groups in the molecule. nih.gov
Chloroformates: Reagents like phenyl or ethyl chloroformate can be used for N-demethylation. The reaction forms a carbamate (B1207046) intermediate that is then hydrolyzed under strong basic conditions. nih.gov
Oxidative Methods: Palladium-catalyzed oxidation of the tertiary amine has been shown to be an efficient N-demethylation method. chim.it Electrochemical oxidation is another modern approach that can generate an iminium ion intermediate, leading to the demethylated product. acs.org
N-Alkylation: Once the nor-derivative (secondary amine) is obtained, it can be re-alkylated with various alkyl groups to produce a wide range of N-substituted analogues. For example, noroxymorphone (B159341) can be alkylated with allyl bromide to synthesize naloxone. cdnsciencepub.com This process allows for the introduction of groups like cyclopropylmethyl or allyl, which are common in opioid antagonists. cdnsciencepub.com
Chemical Stability and Degradation Pathways in In Vitro Research Settings
The stability of this compound and its parent compound, morphine, is an important consideration in research settings, particularly for the preparation and storage of solutions for in vitro experiments.
Hydrolysis: Nicomorphine is rapidly hydrolyzed in aqueous solutions. In vivo, it is quickly metabolized into 6-nicotinoylmorphine and then to morphine. wikipedia.orgkcl.ac.uk This hydrolysis is pH-dependent. The ester at the 3-position is more susceptible to hydrolysis, especially in more alkaline conditions. kcl.ac.uk
Degradation of Morphine: The primary degradation product of morphine in aqueous solution is pseudomorphine (also known as 2,2'-bimorphine). nih.gov Other degradation products include morphine-N-oxide and apomorphine. nih.gov
Factors Influencing Degradation:
pH: The degradation of morphine is accelerated at higher pH. nih.gov
Oxygen: The presence of oxygen promotes the degradation of morphine. nih.gov
Temperature and Light: Temperature and light generally have a minor influence on the degradation rate of morphine solutions. nih.gov However, solutions are often stored at controlled room temperature to prevent precipitation at low temperatures or evaporation at higher temperatures. nih.gov
Stability in Admixtures: Studies have evaluated the stability of morphine hydrochloride in admixtures with other drugs. For instance, a study on the admixture of morphine hydrochloride and clonidine (B47849) in polypropylene (B1209903) syringes found the mixture to be physically and chemically stable for 30 days when stored at 5°C±3°C. nih.gov No significant degradation was observed, and the pH remained stable throughout the study period. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-O-carboxymethylmorphine |
| 6-Nicotinoylmorphine (6-NM) |
| Apomorphine |
| Clonidine |
| Codeine |
| Cy5 |
| Cyanogen bromide |
| Ethyl bromoacetate |
| Ethyl chloroformate |
| Morphine |
| Morphine-N-oxide |
| Naloxone |
| Naltrexone |
| Nicomorphine |
| Nicotinoyl chloride |
| Noroxymorphone |
| Oxymorphone |
| Phenyl chloroformate |
| Pseudomorphine |
| Pyridine |
Molecular and Cellular Pharmacology of Nicomorphine Hydrochloride
Nicomorphine Hydrochloride Interaction with Opioid Receptors
The primary mechanism of action for this compound involves its interaction with opioid receptors, which are a class of G protein-coupled receptors (GPCRs). patsnap.comnih.govcambridge.org These receptors are key components of the endogenous opioid system that regulates pain, mood, and reward pathways. patsnap.comnih.gov
This compound primarily exerts its analgesic effects by binding to and activating the mu-opioid receptors (MORs). patsnap.comwikipedia.org These receptors are widely distributed throughout the brain and spinal cord. patsnap.comguidetopharmacology.org The binding of this compound to MORs mimics the action of endogenous opioid peptides like endorphins and enkephalins. patsnap.com This interaction induces a conformational change in the receptor, which triggers a cascade of intracellular events. patsnap.com
The interaction between a ligand and its receptor can be characterized by its binding affinity and kinetics. oup.com Receptor binding affinity refers to the strength of the interaction, while kinetics describes the rates of association and dissociation of the ligand. oup.comenzymlogic.com These parameters are crucial for understanding the duration and intensity of a drug's effect. enzymlogic.com
| Opioid Receptor | General Role in Analgesia | Primary Endogenous Ligands |
|---|---|---|
| Mu-Opioid Receptor (MOR) | Primary mediator of supraspinal and spinal analgesia. patsnap.comwikipedia.org | Beta-endorphin, Endomorphins nih.gov |
| Kappa-Opioid Receptor (KOR) | Contributes to spinal analgesia. nih.govwikipedia.org | Dynorphins nih.gov |
| Delta-Opioid Receptor (DOR) | Plays a role in analgesia. nih.govwikipedia.org | Enkephalins nih.gov |
Intracellular Signaling Pathways Modulated by this compound
The activation of opioid receptors by this compound initiates a series of intracellular signaling events that ultimately produce the cellular response. patsnap.com These pathways are complex and involve various second messenger systems.
As a G protein-coupled receptor, the MOR, upon activation by this compound, interacts with intracellular G proteins. cambridge.org Opioid receptors typically couple to inhibitory G proteins (Gi/o). cambridge.org This interaction leads to the dissociation of the G protein into its α and βγ subunits. frontiersin.org These subunits then modulate the activity of various downstream effector proteins. frontiersin.orgnih.gov For instance, the βγ subunit can directly interact with and inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels. nih.govcambridge.org This leads to a decrease in neuronal excitability and neurotransmitter release. nih.govnih.gov The Gα subunit, on the other hand, primarily inhibits the enzyme adenylyl cyclase. cambridge.orgmdpi.com
A key consequence of MOR activation by this compound is the inhibition of adenylyl cyclase activity. mdpi.comembopress.org Adenylyl cyclase is an enzyme responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comoup.com By inhibiting this enzyme, this compound leads to a decrease in intracellular cAMP levels. mdpi.com cAMP acts as a second messenger, and its reduction leads to decreased activity of protein kinase A (PKA). nih.govmdpi.com
The modulation of the adenylyl cyclase/cAMP pathway is a central mechanism of opioid action. escholarship.org In the short term, this inhibition contributes to the analgesic effect. embopress.org However, chronic exposure to opioids can lead to a compensatory upregulation of the adenylyl cyclase system, a phenomenon known as adenylyl cyclase superactivation, which is implicated in opioid tolerance and withdrawal. embopress.org
| Signaling Component | Effect of this compound (via MOR activation) | Downstream Consequence |
|---|---|---|
| G Protein (Gi/o) | Activation and dissociation of α and βγ subunits. cambridge.orgfrontiersin.org | Modulation of ion channels and enzymes. nih.govcambridge.org |
| Adenylyl Cyclase | Inhibition. mdpi.comembopress.org | Decreased production of cAMP. mdpi.com |
| cAMP | Decreased intracellular levels. mdpi.com | Reduced activation of Protein Kinase A (PKA). nih.govmdpi.com |
| Voltage-gated Ca2+ channels | Inhibition. nih.govnih.gov | Reduced neurotransmitter release. nih.gov |
| Inwardly rectifying K+ channels | Activation. nih.govcambridge.org | Neuronal hyperpolarization and reduced excitability. mdpi.com |
Protein Kinase A (PKA) and Related Signaling Cascades
The intracellular signaling cascades engaged by this compound are primarily a consequence of its activation of μ-opioid receptors (MORs), which belong to the G protein-coupled receptor (GPCR) superfamily. patsnap.comphysio-pedia.com Upon binding, nicomorphine, or more accurately its principal active metabolite morphine, induces a conformational change in the MOR, leading to the activation of associated inhibitory G proteins (Gαi/o). genome.jp This activation triggers a cascade of intracellular events.
A key pathway modulated by chronic opioid receptor activation is the cyclic adenosine monophosphate (cAMP) pathway. Acutely, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cAMP. embopress.org This reduction in cAMP leads to lower activity of cAMP-dependent Protein Kinase A (PKA). embopress.org However, with prolonged or chronic exposure to an opioid agonist, the cAMP pathway undergoes compensatory upregulation. embopress.org This phenomenon, known as adenylyl cyclase superactivation, is a central mechanism in the development of opioid tolerance and dependence. genome.jpembopress.org An increase in intracellular cAMP levels and subsequent PKA activity has been identified as a leading hypothesis for opiate addiction. embopress.org This PKA-mediated phosphorylation of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), alters gene expression and contributes to the long-term neuroadaptive changes associated with chronic opioid use. embopress.orgfrontiersin.org
Ion Channel Modulation (e.g., Calcium and Potassium Channels)
A fundamental component of this compound's mechanism of action at the cellular level is its modulation of ion channel activity, which directly impacts neuronal excitability. This modulation is mediated by the activated G protein subunits following MOR binding. The Gβγ subunit complex, dissociated from the Gαi subunit, directly interacts with and modulates specific ion channels. mdpi.com
The primary effects on ion channels include:
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This increases the efflux of potassium (K+) ions from the neuron, leading to hyperpolarization of the cell membrane. mdpi.com This hyperpolarized state makes the neuron less likely to fire an action potential in response to an excitatory stimulus.
Inhibition of voltage-gated calcium channels (VGCCs): This effect, particularly on N-type calcium channels located at presynaptic nerve terminals, reduces the influx of calcium (Ca2+) ions that is essential for neurotransmitter release. mdpi.commdpi.com
By both hyperpolarizing the postsynaptic neuron and inhibiting neurotransmitter release from the presynaptic terminal, nicomorphine effectively dampens neuronal communication in pain-transmitting pathways. physio-pedia.commdpi.com
| Ion Channel Type | Effect of MOR Activation | Consequence on Neuronal Activity |
| G-protein-coupled inwardly rectifying potassium (GIRK) channels | Activation (Opening) | K+ efflux, membrane hyperpolarization |
| Voltage-gated calcium channels (VGCCs) | Inhibition (Closing) | Reduced Ca2+ influx at presynaptic terminals |
Neurotransmitter Release Modulation in Preclinical Models
Inhibition of Excitatory Neurotransmitter Release (e.g., Substance P, Glutamate)
In preclinical models, this compound demonstrates a profound ability to inhibit the release of key excitatory neurotransmitters involved in nociception. By activating presynaptic MORs on the terminals of primary afferent (pain-sensing) fibers in the dorsal horn of the spinal cord, nicomorphine effectively suppresses the transmission of pain signals. patsnap.com
The primary neurotransmitters affected are:
Substance P: A neuropeptide of the tachykinin family, Substance P is a key mediator in the transmission of pain information into the central nervous system. wikipedia.orgnih.gov It is released from C-fibers in response to noxious stimuli and plays a role in sensitizing postsynaptic neurons. nih.govmdpi.com
Glutamate (B1630785): This is the principal excitatory neurotransmitter in the central nervous system. mdpi.com In pain pathways, glutamate coexists with Substance P in many primary afferent neurons and acts on postsynaptic NMDA and AMPA receptors to transmit fast, excitatory signals. wikipedia.orgnih.gov
Nicomorphine's activation of MORs inhibits the opening of VGCCs on these nerve terminals, thereby preventing the calcium influx required for the vesicles containing Substance P and glutamate to fuse with the presynaptic membrane and release their contents into the synaptic cleft. patsnap.commdpi.com
| Neurotransmitter | Site of Action (Primary) | Mechanism of Inhibition |
| Substance P | Presynaptic terminals of primary afferents in the spinal dorsal horn | MOR activation inhibits Ca2+ influx, preventing vesicular release. patsnap.com |
| Glutamate | Presynaptic terminals of primary afferents in the spinal dorsal horn | MOR activation inhibits Ca2+ influx, preventing vesicular release. patsnap.commdpi.com |
Modulation of Descending Inhibitory Pathways
In addition to its direct actions in the spinal cord, this compound also produces analgesia by enhancing the activity of descending pain-modulating pathways. These pathways originate in the brainstem and project down to the spinal cord, where they can inhibit nociceptive signaling. physio-pedia.comfrontiersin.org
Key brainstem areas involved include the Periaqueductal Gray (PAG) and the Rostral Ventromedial Medulla (RVM). physio-pedia.comnih.gov Opioids, including the metabolites of nicomorphine, act on MORs within these regions. frontiersin.org The mechanism is often one of disinhibition:
Opioids inhibit local GABAergic interneurons in the PAG. genome.jp
This inhibition of inhibitory neurons (disinhibition) allows the main output neurons of the PAG to become more active.
These activated PAG neurons then stimulate neurons in the RVM.
The RVM, in turn, sends descending projections (utilizing neurotransmitters like serotonin (B10506) and norepinephrine) to the spinal dorsal horn, where they inhibit the transmission of pain signals from primary afferents to second-order neurons. frontiersin.orgnih.gov
Therefore, nicomorphine's action in the brainstem effectively "turns up the volume" on the body's own endogenous pain-suppressing system. patsnap.comfrontiersin.org
Comparative Pharmacological Profiles with Other Opioid Agonists at the Molecular Level
Morphine and its Ester Derivatives
Nicomorphine is the 3,6-dinicotinate ester of morphine. wikipedia.org Its pharmacological profile is intrinsically linked to that of morphine and other morphine esters, such as diacetylmorphine (heroin), due to its metabolic fate and structural similarities.
Nicomorphine: As a diester of morphine, nicomorphine is more lipophilic than morphine itself. This property can influence its pharmacokinetics, particularly its rate of penetration across the blood-brain barrier. Following administration, it is rapidly metabolized, with a very short half-life, into two primary metabolites: 6-nicotinoyl-morphine and, most importantly, morphine. wikipedia.orgkcl.ac.uk The analgesic effects are largely attributable to these active metabolites, particularly morphine. patsnap.comkcl.ac.uk
Morphine: As the parent compound and primary active metabolite of nicomorphine, morphine's pharmacology is the benchmark. Morphine is a potent agonist at the μ-opioid receptor. painphysicianjournal.com Its own metabolism results in the formation of morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.gov M6G is a potent analgesic, also acting on MORs, while M3G has a low affinity for MORs and has been associated with neuroexcitatory effects. nih.gov
Other Morphine Esters (e.g., Diacetylmorphine): Diacetylmorphine (heroin) is the 3,6-diacetyl ester of morphine. Like nicomorphine, it is a highly lipophilic prodrug that rapidly crosses into the brain, where it is deacetylated to 6-monoacetylmorphine (6-MAM) and then to morphine. Both 6-MAM and morphine are active analgesics. The rapid brain entry and conversion to active metabolites are thought to contribute to its characteristic fast onset of action when administered intravenously. painphysicianjournal.com
The core molecular action for all these compounds is the activation of μ-opioid receptors. The primary differences lie in their pharmacokinetic profiles—specifically, their lipophilicity, rate of entry into the central nervous system, and the speed and pathway of their metabolism to morphine and other active metabolites. wikipedia.orgnih.gov Nicomorphine is reported to be two to three times as potent as morphine. wikipedia.org
| Compound | Chemical Description | Key Active Metabolites | Relative Analgesic Potency (vs. Morphine=1) |
| Nicomorphine | 3,6-dinicotinate ester of morphine | 6-nicotinoyl-morphine, Morphine | ~2-3x wikipedia.org |
| Morphine | Phenanthrene alkaloid (parent compound) | Morphine-6-glucuronide (M6G) | 1 |
| Diacetylmorphine (Heroin) | 3,6-diacetyl ester of morphine | 6-monoacetylmorphine (6-MAM), Morphine | ~2-3x |
Heroin and its Metabolites
Nicomorphine and heroin (diacetylmorphine) share a fundamental structural characteristic as 3,6-diesters of morphine. wikipedia.org This structural similarity dictates a comparable metabolic pathway and pharmacological action, primarily mediated through their active metabolites. Both compounds are considered prodrugs, as they are rapidly hydrolyzed in the body to more active substances. nih.govwikipedia.org
Due to its increased lipophilicity compared to morphine, nicomorphine, like heroin, is believed to exhibit rapid and more complete penetration into the central nervous system. wikipedia.org Upon administration, nicomorphine is quickly metabolized by esterase enzymes into 6-nicotinoylmorphine (6-NM) and subsequently into morphine. wikipedia.orgkcl.ac.uk This metabolic cascade is analogous to that of heroin, which is rapidly converted to 6-monoacetylmorphine (6-MAM) and then to morphine. nih.govwikipedia.org The primary pharmacological effects of both parent compounds are largely attributable to these metabolites.
The active metabolites, 6-NM and 6-MAM, possess a free hydroxyl group at the 3-position of the morphine molecule, which is crucial for high-affinity binding to the µ-opioid receptor (MOR). nih.govwikidoc.org Heroin itself has a much lower affinity for the MOR than its metabolites. nih.gov While direct comparative binding data for nicomorphine and 6-NM is limited, the principle that the 3,6-diester acts as a transport form for the more active 6-mono-ester and morphine is well-established. 6-MAM is noted to be somewhat more potent than heroin itself because it penetrates the brain rapidly and does not require deacetylation to become active. wikipedia.org
The interaction of these compounds with opioid receptors, primarily the µ-opioid receptor, initiates a cascade of intracellular signaling events. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate inhibitory G-proteins (Gαi/o). mdpi.comnih.gov This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels, inhibits Ca2+ signaling, and activates K+ ion channels. nih.gov The net effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting the release of nociceptive neurotransmitters. nih.gov
Beyond the classical G-protein signaling, opioid receptor activation also engages the β-arrestin pathway. This pathway is implicated in receptor desensitization, internalization, and has been suggested to contribute to some of the adverse effects of opioids, although this is a complex and debated area of research. mdpi.commdpi.comoup.com The balance between G-protein signaling (thought to be responsible for analgesia) and β-arrestin recruitment may differ between various opioids and their metabolites, contributing to their unique pharmacological profiles. mdpi.comfrontiersin.org
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
|---|---|---|---|
| Heroin (Diacetylmorphine) | ~483 frontiersin.org | Data limited | Data limited |
| 6-Monoacetylmorphine (6-MAM) | ~73 frontiersin.org | High Affinity nih.gov | Data limited |
| Morphine | ~1.2 - 53 frontiersin.orgpharmacytimes.com | Low Affinity painphysicianjournal.com | ~50x lower than MOR painphysicianjournal.com |
Codeine and other Semisynthetic Opioids
In contrast to nicomorphine and heroin, codeine (3-methylmorphine) is a naturally occurring alkaloid found in the opium poppy. mdpi.com It is considered a weak opioid agonist and functions primarily as a prodrug. pharmgkb.orgtaylorandfrancis.com Its analgesic effect is largely dependent on its metabolic conversion to morphine by the cytochrome P450 enzyme CYP2D6. pharmgkb.orgfrontiersin.org This metabolic step is crucial, as codeine itself has a significantly lower affinity for the µ-opioid receptor compared to morphine. pharmgkb.orgtaylorandfrancis.com Genetic variations in the CYP2D6 enzyme can lead to significant differences in the analgesic response to codeine among individuals. dovepress.comnih.gov
Nicomorphine is reported to be two to three times as potent as morphine, while codeine is substantially less potent. wikipedia.orgnih.gov The pharmacological pathway of nicomorphine involves rapid de-esterification to highly active metabolites, whereas codeine's pathway is one of O-demethylation to produce the more active compound, morphine. wikipedia.orgpharmgkb.org
At the cellular level, while both ultimately lead to the activation of µ-opioid receptors and subsequent G-protein signaling, there are distinguishing features. Studies have shown that codeine and morphine can have different effects on the heterodimerization of MOP and serotonin 1A (5-HT1A) receptors, with codeine showing a higher stabilizing effect. mdpi.com Furthermore, codeine has been observed to produce more pronounced changes in intracellular Ca2+ signaling compared to morphine in certain experimental models. mdpi.com
Other semi-synthetic opioids, such as hydromorphone and oxycodone, are also derived from natural opium alkaloids like morphine or thebaine. frontiersin.org These compounds, like nicomorphine's metabolites, are potent agonists at the µ-opioid receptor. Their binding affinities and potencies vary, contributing to their distinct clinical profiles. For instance, hydromorphone generally exhibits a higher binding affinity for the MOR than morphine. researchgate.net The cellular mechanisms follow the general opioid pathway of G-protein activation, leading to neuronal inhibition. mdpi.com
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
|---|---|---|---|
| Nicomorphine | Data limited (acts as prodrug) | Data limited | Data limited |
| Morphine | ~1.2 - 53 frontiersin.orgpharmacytimes.com | Low Affinity painphysicianjournal.com | ~50x lower than MOR painphysicianjournal.com |
| Codeine | >100 researchgate.net | Data limited | Data limited |
| Hydromorphone | <1 researchgate.net | Data limited | Data limited |
| Oxycodone | ~25.87 researchgate.net | Very Low Affinity painphysicianjournal.com | Very Low Affinity painphysicianjournal.com |
Metabolism and Preclinical Disposition of Nicomorphine Hydrochloride
Metabolic Pathways of Nicomorphine Hydrochloride in In Vitro and Animal Models
The metabolism of this compound proceeds through a well-defined, sequential pathway primarily initiated by hydrolysis. This process rapidly converts the parent compound into its active metabolites.
The metabolic cascade continues with the hydrolysis of 6-nicotinoyl morphine (6-NM) to morphine. kcl.ac.ukresearchgate.net This second de-esterification step is also rapid, with the half-life of 6-NM reported to be between 3 and 15 minutes. wikipedia.orgresearchgate.net Like the initial step, this reaction is catalyzed by carboxylesterases. nih.govmdpi.com Studies on the structurally similar compound heroin (diacetylmorphine) have shown that human liver carboxylesterase hCE-2, in particular, has a substantial catalytic efficiency for hydrolyzing the 6-position ester. nih.gov The final hydrolysis product, morphine, then becomes the substrate for further metabolic transformations. kcl.ac.uk
Once formed, morphine is extensively metabolized, primarily through Phase II conjugation with glucuronic acid. heftpathology.comnih.gov This process, known as glucuronidation, occurs mainly in the liver but also in other tissues like the kidneys and brain. heftpathology.comviamedica.pl It results in the formation of two major metabolites: morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). heftpathology.comnih.gov
Approximately 60% of a morphine dose is converted to M3G, while about 6-10% is converted to M6G. heftpathology.compharmgkb.org M6G is a pharmacologically active metabolite with potent analgesic properties, whereas M3G has no significant analgesic effect. heftpathology.comwikipedia.org The half-lives of these glucuronide conjugates are similar, estimated at around 225 minutes. kcl.ac.ukresearchgate.net The primary enzyme responsible for the formation of both M3G and M6G is UDP-glucuronosyltransferase 2B7 (UGT2B7). heftpathology.compharmgkb.orgwikipathways.org
| Parent Compound | Primary Metabolite | Secondary Metabolite | Tertiary Metabolites |
|---|---|---|---|
| Nicomorphine | 6-Nicotinoyl Morphine (6-NM) | Morphine | Morphine-3-Glucuronide (M3G) & Morphine-6-Glucuronide (M6G) |
In addition to glucuronidation, morphine can undergo minor metabolic transformations. nih.gov One such pathway is N-demethylation, which accounts for approximately 5% of morphine metabolism and produces normorphine. pharmgkb.orgpainphysicianjournal.com Normorphine is considered a much weaker analgesic than morphine. viamedica.pl
| Compound | Half-Life | Reference |
|---|---|---|
| Nicomorphine | ~3 minutes | wikipedia.orgresearchgate.net |
| 6-Nicotinoyl Morphine (6-NM) | 3-15 minutes | wikipedia.orgresearchgate.net |
| Morphine | 135-190 minutes | wikipedia.orgresearchgate.net |
| M3G & M6G | ~225 minutes | kcl.ac.ukresearchgate.net |
Enzymes Involved in this compound Metabolism
The biotransformation of nicomorphine and its subsequent metabolites is facilitated by several enzyme families, including carboxylesterases, UDP-glucuronosyltransferases, and Cytochrome P450 enzymes.
Carboxylesterases (CES): These enzymes are crucial for the initial two-step hydrolysis of nicomorphine to 6-NM and subsequently to morphine. nih.govmdpi.com Human liver carboxylesterases hCE-1 and hCE-2 are key enzymes in the hydrolysis of ester-containing compounds. nih.govnih.gov
UDP-glucuronosyltransferases (UGTs): This family of Phase II enzymes is responsible for the major metabolic pathway of morphine. nih.gov Specifically, UGT2B7 is the primary isoform that catalyzes the glucuronidation of morphine to M3G and M6G. heftpathology.compharmgkb.org Other UGT isoforms, such as UGT1A1, may play a minor role. pharmgkb.orgwikipathways.org
Sulfotransferases (SULTs): These enzymes are responsible for the minor pathway of sulfate (B86663) conjugation. nih.gov In vitro data suggest that SULT1A3 is the major enzyme for the sulfation of morphine in human hepatocytes. nih.gov
The Cytochrome P450 (CYP) superfamily of enzymes is primarily involved in the minor metabolic pathways of morphine, the downstream metabolite of nicomorphine. painphysicianjournal.comoup.com While the outline specifically mentions CYP2D6, its primary role in opioid metabolism is the O-demethylation of codeine to morphine. pharmgkb.orgwikipathways.org For morphine itself, the minor pathway of N-demethylation to normorphine is catalyzed mainly by other CYP isoforms. pharmgkb.orgpharmgkb.org Research has identified CYP3A4 as the major enzyme responsible for morphine N-demethylation, with some contribution from CYP2C8. pharmgkb.orgpharmgkb.orgpainphysicianjournal.com These enzymes are found in high concentrations in the liver and are responsible for the metabolism of a vast number of drugs. nih.govmdpi.com
UDP-Glucuronosyltransferases (e.g., UGT2B7, UGT1A3)
The metabolism of this compound inevitably involves the metabolic pathways of its principal active metabolite, morphine. Following hydrolysis, morphine undergoes extensive conjugation with glucuronic acid, a process predominantly mediated by UDP-glucuronosyltransferase (UGT) enzymes in the liver. geneesmiddeleninformatiebank.nlpainphysicianjournal.com The most crucial isoform in this process is UGT2B7, which is responsible for converting morphine into its major metabolites: morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). eur.nlpharmgkb.org UGT2B7 catalyzes the formation of both M3G and M6G, with M3G being the more abundant metabolite. painphysicianjournal.com While M6G is a potent analgesic itself, M3G has been suggested in animal studies to potentially antagonize the effects of morphine. nih.gov
Esterases and Hydrolases
Nicomorphine is a 3,6-diester of morphine and functions as a prodrug, requiring enzymatic hydrolysis to become active. patsnap.com This bioactivation is carried out by various esterases and hydrolases present in the body. nih.govnih.gov These enzymes catalyze the cleavage of the ester bonds at the 3- and 6-positions of the morphine molecule. nih.gov
The initial and rapid hydrolysis of nicomorphine primarily yields 6-nicotinoylmorphine, which is subsequently hydrolyzed to morphine. This process is mainly facilitated by carboxylesterases, which are abundant in the liver, plasma, and other tissues. nih.govnih.govbiomolther.org Carboxylesterases are a diverse group of enzymes that play a critical role in the metabolism of many ester-containing drugs, either activating them or detoxifying them. nih.govbiomolther.org The specific carboxylesterase isozymes involved in nicomorphine hydrolysis contribute to its pharmacokinetic profile, influencing the rate of morphine formation and subsequent clearance. biomolther.org
Preclinical Pharmacokinetic Modeling and Disposition in Animal Systems
Preclinical studies in animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities like nicomorphine. nih.govnih.gov These studies, typically conducted in species such as rats and mice, provide foundational data for predicting human pharmacokinetics. frontiersin.orginotiv.comspandidos-publications.com
Absorption and Distribution Characteristics in Animal Models
Following administration in animal models, nicomorphine is rapidly absorbed and distributed. Its lipophilic nature, greater than that of morphine, facilitates rapid passage across biological membranes, including the blood-brain barrier. This leads to swift distribution into the central nervous system.
Studies in rats have demonstrated that after intravenous administration of heroin (a structurally similar di-ester of morphine), the metabolite 6-monoacetylmorphine (6-MAM) reaches significantly higher concentrations in the brain extracellular fluid than morphine itself. nih.gov For instance, one study found that the maximum concentration (Cmax) of 6-MAM in the brain was approximately seven times higher than that of morphine. nih.gov This suggests that the initial metabolites of di-ester opioids are key contributors to their central effects.
Research in mice has shown that morphine, the primary active metabolite of nicomorphine, accumulates at higher concentrations in the retina than in the brain. frontiersin.org The distribution of morphine into tissues like the brain and retina does not appear to show significant differences between male and female mice. frontiersin.org
Table 1: Comparative Morphine Concentrations in Male Mice Tissues (1 hour post-injection)
| Tissue | Mean Concentration (ng/mL) |
| Brain | 47.7 ± 19.3 |
| Retina | 96.6 ± 12.7 |
| Plasma | 346 ± 63.2 |
| Data derived from studies on morphine deposition in male mice. frontiersin.org |
Metabolic Clearance Rates in Preclinical Species
Metabolic clearance reflects the efficiency with which a drug is removed from the body through metabolism. elsevier.es In preclinical species, the clearance of nicomorphine is primarily driven by its rapid hydrolysis to morphine and the subsequent glucuronidation of morphine. geneesmiddeleninformatiebank.nlpatsnap.com
In rats, the clearance of heroin, which undergoes a similar two-step hydrolysis, was estimated to be 979 mL/min, while its active metabolite, 6-MAM, had a much lower clearance of 27 mL/min. nih.gov The half-life of morphine in rats is generally reported to be between 3 to 4 hours. spandidos-publications.com
Studies investigating the pharmacokinetics of other opioids, such as mitragynine (B136389) in rats, have revealed sex-dependent differences in metabolic clearance. acs.org Male rats showed a higher intrinsic clearance of mitragynine compared to female rats, suggesting that sex can be a significant factor in the metabolism of certain compounds. acs.org While specific data for nicomorphine is limited, these findings highlight a potential area for investigation.
Table 2: Estimated In Vitro Metabolic Parameters of Mitragynine in Rat Liver Microsomes
| Sex | Metabolic Half-life (min) | Intrinsic Clearance (L/h/kg) |
| Male | 36.4 ± 0.6 | 2.1 ± 0.0 |
| Female | 115.7 ± 5.8 | 0.6 ± 0.0 |
| Data from a study on a different opioid, illustrating potential sex differences in metabolism. acs.org |
Elimination and Excretion Mechanisms in Animal Models
The elimination of nicomorphine and its metabolites occurs primarily through renal excretion of the glucuronide conjugates. geneesmiddeleninformatiebank.nl After being metabolized in the liver, M3G and M6G are transported into the bloodstream and subsequently filtered by the kidneys for excretion in the urine. geneesmiddeleninformatiebank.nl Less than 10% of an administered morphine dose is excreted unchanged in the urine. geneesmiddeleninformatiebank.nl
Influence of Genetic and Physiological Factors on this compound Metabolism in Preclinical Contexts
The metabolism of this compound can be influenced by a range of genetic and physiological factors. nih.govmdpi.com Since its effects are mediated through its metabolite morphine, factors affecting morphine's metabolism are of high relevance.
Physiological states such as liver or kidney disease can significantly alter drug pharmacokinetics. nih.govfda.gov In preclinical models of chronic inflammation, such as adjuvant-induced arthritis in rats, the activity of UGT enzymes in liver microsomes was found to be reduced. iiarjournals.org Furthermore, inflammation increased the protein binding of morphine, reducing the free fraction of the drug. iiarjournals.org Despite these changes, the analgesic effect of morphine was enhanced four-fold in these arthritic rats, indicating that pharmacodynamic changes can sometimes outweigh pharmacokinetic alterations in disease states. iiarjournals.org Age and sex can also be contributing factors, with some animal studies on opioids showing sex-dependent differences in metabolism and metabolite exposure. acs.org
Analytical Methodologies for Nicomorphine Hydrochloride and Its Metabolites in Research
Chromatographic Techniques for Separation and Quantification
Chromatography, a powerful laboratory technique for the separation of mixtures, is the principal methodology for the analysis of nicomorphine and its metabolites. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most established methods, each offering distinct advantages. More recently, subcritical water chromatography has emerged as a novel "green" alternative.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the analysis of thermolabile and non-volatile compounds like opioids. It is widely employed for the simultaneous determination of nicomorphine and its metabolites in various biological samples, including serum and urine. google.commetwarebio.com The versatility of HPLC is demonstrated through its various modes, detectors (such as UV, Diode-Array Detector (DAD), and mass spectrometry), and column technologies that can be tailored for specific analytical challenges. metwarebio.comnih.gov
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of nicomorphine and its related compounds. springernature.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase; more hydrophobic compounds are retained longer on the column. springernature.com
Methods have been developed for the determination of nicomorphine in biological fluids using RP-HPLC coupled with UV detection. nih.gov For instance, a sensitive HPLC method was developed to measure nicomorphine and its metabolites in serum for pharmacokinetic studies. google.com The separation of morphine and its glucuronide metabolites, which are also relevant to nicomorphine metabolism, is frequently achieved using C18 or other polar-modified reversed-phase columns, such as those with pentafluorophenyl (PFP) or polyethylene (B3416737) glycol (PEG) functionalities. sigmaaldrich.com The choice of stationary phase is critical for achieving optimal retention and resolution of these polar analytes. sigmaaldrich.com Mobile phases typically consist of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). plos.org
Table 1: Examples of Reversed-Phase HPLC Conditions for Opioid Analysis
| Analyte(s) | Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| Nicomorphine & Metabolites | Reversed-phase column | Not specified in abstract | UV | nih.gov |
| Morphine, M3G, M6G | Discovery® HS F5, 5 cm x 4.6 mm, 5 µm | A: 10 mM ammonium acetate, pH 6.8; B: acetonitrile. Gradient elution. | UV, 280 nm | sigmaaldrich.com |
| Levosulpiride & Omeprazole | Agilent C18, 4.6 x 250 mm, 5 µm | Acetonitrile and phosphate buffer (pH 7.2) (60:40 v/v) | UV, 280 nm | plos.org |
Ion-pair chromatography is a variation of reversed-phase chromatography that is particularly useful for improving the retention and separation of ionizable compounds like opioids on RP columns. sigmaaldrich.com This technique involves adding an ion-pairing reagent to the mobile phase. nih.gov This reagent is typically a large ionic molecule with a hydrophobic tail and an ionic head group that is opposite in charge to the analyte. The ion-pairing reagent forms a neutral ion-pair with the charged analyte, which then partitions onto the non-polar stationary phase, leading to increased retention. nih.gov
For basic compounds like morphine and its derivatives, acidic ion-pairing reagents such as alkyl sulfonates are used. nih.govoup.com The length of the alkyl chain of the pairing ion can be adjusted to control the retention time; a longer chain results in greater retention. nih.gov For example, 1-heptane sulfonate has been used as a counter-ion in the mobile phase for the analysis of a wide range of acidic, basic, and neutral drugs, including opium alkaloids. oup.com Volatile ion-pairing reagents, such as perfluorinated carboxylic acids (e.g., heptafluorobutanoic acid), are particularly advantageous when HPLC is coupled with mass spectrometry (LC-MS), as they are compatible with the high vacuum of the MS detector. nih.gov
When reference standards for metabolites are unavailable, semi-preparative HPLC is an essential tool for their isolation and purification from biological matrices or synthesis reaction mixtures. conicet.gov.ar This technique uses wider columns (typically 10-25 mm inner diameter) and higher flow rates compared to analytical HPLC, allowing for the loading of milligram to gram quantities of sample. metwarebio.com The goal is to isolate a sufficient quantity of a pure metabolite for subsequent structural elucidation, often by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. conicet.gov.ar
In the context of nicomorphine, semi-preparative HPLC has been successfully used to isolate its metabolites, 3-nicotinoylmorphine (3-NM) and 6-nicotinoylmorphine (6-NM), after their synthesis. kcl.ac.uk One study employed an X-Terra C18 semi-preparative column (10 x 100 mm) with a mobile phase consisting of a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). kcl.ac.uk The isolated fractions were then analyzed by analytical HPLC and other spectroscopic methods to confirm their purity and structure. kcl.ac.uk
Table 2: Example of Semi-Preparative HPLC Conditions for Nicomorphine Metabolite Isolation
| Parameter | Condition | Reference |
|---|---|---|
| Analytes | Nicomorphine, 3-NM, 6-NM | kcl.ac.uk |
| Column | X-Terra C18 semi-preparative, 10 x 100 mm | kcl.ac.uk |
| Mobile Phase | A: H₂O/0.1% TFA; B: CH₃CN/0.1% TFA | kcl.ac.uk |
| Gradient | Linear gradient of 0% to 90% B in 60 min | kcl.ac.uk |
| Detection | UV at 281 nm | kcl.ac.uk |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly specific and sensitive method for the confirmatory analysis of opioids and their metabolites in biological samples. jfda-online.comelsevier.es GC is well-suited for volatile and thermally stable compounds. However, opioids like morphine and its derivatives are polar and non-volatile, necessitating a chemical modification step known as derivatization prior to analysis. nyc.gov
Derivatization converts the polar functional groups (e.g., hydroxyl groups) into less polar, more volatile, and more thermally stable derivatives, improving their chromatographic behavior. nyc.gov Common derivatizing agents for opioids include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) derivatives. elsevier.esnyc.gov
GC-MS methods have been developed for the simultaneous quantification of multiple opioids, including morphine and codeine, in blood and urine. mdpi.com These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by derivatization and injection into the GC-MS system. nyc.govoup.com The mass spectrometer is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only characteristic ions of the target analytes. mdpi.com
Table 3: GC-MS Parameters for Opioid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Analytes | Morphine, Codeine, 6-Acetylmorphine (B159328), etc. | mdpi.com |
| Derivatizing Agent | BSTFA | mdpi.com |
| Column | Capillary column (e.g., DB-1, DB-5 MS) | oup.com |
| Detection Mode | Mass Spectrometry (Selected Ion Monitoring - SIM) | nyc.govmdpi.com |
| Linearity Range (Morphine) | 10–1500 ng/mL | mdpi.com |
| Limit of Detection (LOD) (Morphine) | 10 ng/g (in meconium) | oup.com |
Subcritical Water Chromatography
Subcritical water chromatography (SBWC) is an environmentally friendly chromatographic technique that uses heated, pressurized water as the mobile phase, often replacing the hazardous organic solvents used in traditional HPLC. mdpi.com When water is heated between 100°C and its critical point (374°C) under pressure, its dielectric constant decreases significantly, making it behave like a polar organic solvent. aksaray.edu.tr By varying the temperature, the eluting strength of the water can be tuned.
SBWC has been shown to be effective for the separation of various pharmaceutical compounds, including both polar and non-polar substances, on reversed-phase columns without the need for organic modifiers. mdpi.com While specific applications for nicomorphine hydrochloride are not extensively documented, the principles of SBWC make it a potentially viable technique for the analysis of opioids. The ability to separate compounds like aspirin (B1665792) and metformin (B114582) demonstrates its versatility. mdpi.com This "green" chromatographic method reduces the cost of analysis and waste disposal, aligning with modern laboratory sustainability goals. mdpi.com
Mass Spectrometry (MS) Applications in Research
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the identification and structural elucidation of nicomorphine and its metabolic products due to its high sensitivity and specificity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of nicomorphine and its metabolites in biological matrices like urine, blood, and plasma. kcl.ac.ukmdpi.com This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a C18 column. nih.gov A gradient mobile phase, for instance, consisting of 0.1% formic acid in water and 0.1% formic acid in methanol, is commonly employed to elute the analytes. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, most frequently using electrospray ionization (ESI) in positive mode. researchgate.net
For quantitative analysis, the mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored. This enhances the selectivity and sensitivity of the assay. Methods have been developed to simultaneously quantify nicomorphine and its key metabolites, including 6-mononicotinoylmorphine (6-MNM), morphine, morphine-3-glucuronide (B1234276) (M3G), and morphine-6-glucuronide (B1233000) (M6G).
Research has demonstrated the development of sensitive LC-MS/MS methods capable of detecting nicomorphine and its metabolites at low nanogram per milliliter (ng/mL) levels. For instance, a validated method for morphine and its glucuronide metabolites in human plasma showed a limit of quantification as low as 1 ng/mL for morphine. nih.gov
Interactive Table: Example LC-MS/MS Parameters for Metabolite Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm) mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Methanol nih.gov |
| Flow Rate | 0.2 - 0.3 mL/min kcl.ac.uknih.gov |
| Injection Volume | 5 - 10 µL kcl.ac.ukmdpi.com |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive researchgate.net |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Variable, e.g., 450°C |
| IonSpray Voltage | Variable, e.g., 5500 V |
High-resolution mass spectrometry (HRMS) is a critical tool for the identification of unknown metabolites and for confirming the elemental composition of analytes. nih.govijpras.com Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are frequently used. kcl.ac.ukijpras.com HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident determination of the elemental formula of a detected ion. ijpras.com
In the context of nicomorphine research, HRMS has been instrumental in identifying not only the primary metabolites but also minor metabolic products and synthesis impurities. kcl.ac.uk For example, a sensitive liquid chromatography-high resolution mass spectrometry (LC-HRMS) method was developed to detect and identify nicomorphine, 3-mononicotinoylmorphine (3-NM), and 6-mononicotinoylmorphine (6-MNM) in urine. kcl.ac.uk This sophisticated technique allows for a more in-depth understanding of nicomorphine's metabolic fate than was possible with older methods like HPLC with UV detection. kcl.ac.uk
Data-dependent acquisition strategies are often employed in HRMS, where the instrument automatically switches from a full scan MS to an MS/MS scan when an ion of interest is detected above a certain intensity threshold. nih.gov This allows for the collection of fragmentation data for even low-abundance metabolites. thermofisher.com
Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of opioids, including nicomorphine and its metabolites. ummat.ac.idnih.gov A key consideration for GC-MS analysis of these compounds is the need for derivatization. Due to their low volatility and the presence of polar functional groups (hydroxyl groups), derivatization is necessary to make them suitable for gas chromatography. unodc.org Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents are commonly used for this purpose. unodc.org
In a GC-MS method, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column (e.g., a capillary column like HP-1MS). nih.gov The separated compounds then enter the mass spectrometer, where they are typically ionized by electron impact (EI) ionization. mdpi.com The resulting mass spectra, which contain characteristic fragment ions, are used for identification by comparison with spectral libraries. nist.gov
GC-MS offers high chromatographic resolution and is a robust and reliable technique for routine analysis. nih.gov However, the requirement for derivatization can add complexity to the sample preparation process. unodc.org
Understanding the fragmentation pathways of nicomorphine and its metabolites in the mass spectrometer is essential for their unambiguous identification. researchgate.netcore.ac.uk In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented by collision-induced dissociation (CID) to produce a series of product ions. researchgate.net
For nicomorphine, a characteristic fragmentation involves the loss of one or both nicotinoyl groups. The fragmentation of nicomorphine is characterized by the loss of a single nicotinic acid group, alongside the formation of other diagnostic product ions. kcl.ac.uk Key fragment ions for nicomorphine can be observed at m/z values corresponding to the nicotinoyl moiety and the core morphine structure. kcl.ac.uk
The study of these fragmentation patterns, often aided by high-resolution mass spectrometry, allows for the structural elucidation of metabolites. researchgate.netnih.gov For instance, by comparing the fragmentation spectra of the parent drug with those of its metabolites, researchers can pinpoint the site of metabolic modification (e.g., hydrolysis of an ester group or glucuronidation).
Interactive Table: Diagnostic Ions in Nicomorphine Analysis
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) |
|---|---|---|
| Nicomorphine | 495.18 | Loss of nicotinic acid, ions at 106.0287 and 78.0338 kcl.ac.uk |
| 6-Mononicotinoylmorphine (6-MNM) | 391.16 | Varies depending on MS conditions |
| Morphine | 286.14 | Varies depending on MS conditions |
Sample Preparation Techniques for Research Analysis
Effective sample preparation is a critical step to remove interferences from complex biological matrices and to concentrate the analytes of interest before instrumental analysis. mdpi.commdpi.com
Solid Phase Extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of nicomorphine and its metabolites from biological samples like urine and plasma. kcl.ac.uknih.govrowan.edu The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). mdpi.com The analytes of interest are retained on the sorbent while matrix components are washed away. The analytes are then eluted with a small volume of an appropriate solvent. mdpi.com
Various types of SPE cartridges are available, with the choice of sorbent depending on the chemical properties of the analytes. nih.gov For nicomorphine and its metabolites, which have both hydrophobic and polar characteristics, mixed-mode cation exchange cartridges (e.g., Plexa PCX) are often employed. kcl.ac.uk These cartridges can retain the analytes through a combination of reversed-phase and ion-exchange interactions, leading to a cleaner extract.
A typical SPE procedure for urine analysis might involve: kcl.ac.uk
Enzymatic Hydrolysis: To cleave glucuronide conjugates, the sample is often treated with β-glucuronidase. kcl.ac.uk
Cartridge Conditioning: The SPE cartridge is conditioned with solvents like methanol and an acidic solution to activate the sorbent. kcl.ac.uk
Sample Loading: The pre-treated sample is loaded onto the cartridge.
Washing: The cartridge is washed with various solvents to remove interfering substances. kcl.ac.uk
Elution: The analytes are eluted from the cartridge using a specific solvent mixture, for example, a solution of ammonia (B1221849) in an acetonitrile/water mixture. kcl.ac.uk
Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a small volume of a solvent compatible with the analytical instrument. kcl.ac.uk
SPE is favored for its efficiency, reproducibility, and the ability to achieve high recovery rates and significant concentration of the analytes. mdpi.commdpi.com
Derivatization Methods for Enhanced Detectability
Derivatization is a key sample preparation step in the analysis of nicomorphine and its metabolites, particularly for gas chromatography-mass spectrometry (GC-MS). This process involves chemically modifying the analytes to improve their volatility, thermal stability, and chromatographic behavior, leading to enhanced sensitivity and selectivity.
Common derivatizing agents for opioids like morphine, a primary metabolite of nicomorphine, include silylating agents and acid anhydrides. oup.com Silyl derivatives, however, can be sensitive to moisture and may be unstable, making their preparation and handling more challenging. oup.com In contrast, acetyl and propionyl esters are more stable in the presence of water. oup.com
Propionic anhydride (B1165640) is a frequently used reagent that converts the hydroxyl groups of morphine and its analogs into their respective propionyl esters. oup.comnih.gov This derivatization is often performed in the presence of a catalyst like pyridine (B92270). nih.gov One study optimized this reaction by using a mixed solvent of propionic anhydride and pyridine (5:2) at 80°C for 3 minutes. nih.gov Another protocol involved a two-step process where the sample was first treated with methoxyamine to derivatize any ketone groups, followed by the addition of propionic anhydride and heating at 56°C for 15 minutes. oup.com Research has shown that propionic anhydride provides accurate, precise, and sensitive results for the analysis of 6-acetylmorphine (a metabolite of heroin, structurally related to nicomorphine metabolites), and is compatible with other methods on the same GC-MS instrument. oup.comnih.gov
Other fluorinated anhydrides, such as heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA), are also popular for the derivatization of related compounds. nih.gov A comparison of these reagents for the analysis of amphetamines and cathinones found that PFPA provided the best sensitivity. nih.gov While not directly studying nicomorphine, this suggests that PFPA could be a valuable derivatizing agent for its metabolites as well.
For capillary zone electrophoresis (CZE), an in-capillary derivatization method has been developed using potassium ferricyanide (B76249) as an oxidizing agent, which converts morphine and its metabolite, morphine-6-glucuronide, into highly fluorescent dimer derivatives, significantly improving detection limits. mdpi.com Trimethylation enhancement using diazomethane (B1218177) (TrEnDi) is another novel derivatization technique shown to improve the mass spectrometry-based sensitivity of morphine. acs.org
Hydrolysis Techniques for Conjugated Metabolites
Nicomorphine is metabolized in the body, and its final hydrolysis product, morphine, is further conjugated to form metabolites like morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). kcl.ac.uk To accurately quantify the total amount of nicomorphine administered, these conjugated metabolites must be cleaved back to their parent form through a process called hydrolysis. asme.org The two primary methods for this are enzymatic hydrolysis and acid hydrolysis. asme.org
Enzymatic Hydrolysis with Beta-Glucuronidase
Enzymatic hydrolysis using β-glucuronidase is a widely used method to cleave glucuronide conjugates from drugs and their metabolites. nih.govresearchgate.net This technique is generally considered milder than acid hydrolysis. oup.com
The efficiency of enzymatic hydrolysis can depend on several factors, including the source of the enzyme, temperature, pH, and incubation time. researchgate.net Enzymes from different sources, such as Helix pomatia, Patella vulgata, and recombinant E. coli, exhibit varying activities and optimal conditions. nih.govresearchgate.netcuny.edu For instance, β-glucuronidase from P. vulgata has been shown to be highly effective, with a 3-hour incubation at 65°C resulting in complete hydrolysis of morphine glucuronide. researchgate.netoup.com In contrast, enzymes from Helix pomatia may require longer incubation times, especially for M6G, which hydrolyzes at a slower rate than M3G. nih.gov A study found that complete hydrolysis of M3G with Helix pomatina β-glucuronidase was achieved in 3 hours, while M6G required 24 hours. nih.gov
Recent advancements have led to the development of recombinant β-glucuronidases that offer faster and more efficient hydrolysis at lower temperatures. cuny.edumdpi.com Some recombinant enzymes can achieve complete hydrolysis of opioid glucuronides, including M6G, within 15 minutes at room temperature. cuny.edu
Acid Hydrolysis
Acid hydrolysis is an alternative method for cleaving conjugated metabolites. asme.org This technique typically involves heating the sample in the presence of a strong acid, such as hydrochloric acid (HCl). nih.gov
Acid hydrolysis can be faster than enzymatic methods for certain metabolites. For example, the acid hydrolysis of M6G is slower than that of M3G but can be completed with a 30-minute incubation in a boiling water bath with a 1:1 mixture of concentrated HCl. nih.gov Studies have shown that acid hydrolysis can liberate over 90% of morphine and hydromorphone from their glucuronide standards. nih.gov
However, a significant drawback of acid hydrolysis is the potential for degradation of the analytes and the conversion of one opioid to another. oup.com For example, acid-catalyzed hydrolysis can lead to the conversion of codeine to morphine, which could complicate the interpretation of results, especially in forensic contexts where it's necessary to distinguish between the administration of different opioids. kcl.ac.ukoup.com These side reactions may limit the accuracy of quantification due to the loss of the original analyte. oup.com
Validation of Analytical Methods for this compound Research
Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. europa.eu For this compound research, this ensures that the methods used to measure the compound and its metabolites are accurate, reliable, and reproducible. unodc.org Key validation parameters include linearity, calibration range, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Linearity and Calibration Range Determination
Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. The calibration range is the interval between the upper and lower concentrations of an analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To determine linearity, a series of calibration standards at different concentrations are prepared and analyzed. elsevier.es The response of the instrument (e.g., peak area in chromatography) is then plotted against the known concentration of the analyte to generate a calibration curve. elsevier.es The linearity of the method is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the linear regression analysis, with values close to 1 indicating a strong linear relationship. elsevier.esoup.com
For example, in a GC-MS method for morphine, linearity was established over a range of 0.5 to 1000 ng/mL, with a resulting r² of 0.9995. elsevier.es Another method for morphine and codeine demonstrated linearity in the concentration range of 25–2000.0 ng/mL. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for various opioids showed linearity for all analytes over a concentration range of 5-400 ng/mL with correlation coefficients (R²) better than 0.999. oup.com
The table below provides examples of linearity ranges from various validated methods for opioids, which are relevant to the analysis of nicomorphine and its metabolites.
| Analyte(s) | Analytical Method | Linearity Range | Correlation Coefficient (r²) |
| Morphine | GC-MS | 0.5–1000 ng/mL | 0.9995 |
| Morphine, Codeine | GC-MS | 25–2000 ng/mL | >0.995 |
| Various Opioids | LC-MS/MS | 5–400 ng/mL | >0.999 |
| 6-Acetylmorphine | GC-MS | 5–150 ng/mL | >0.985 |
| Various Opioids | GC-MS | 10–1500 ng/mL | >0.985 |
| Morphine | CZE | 1–2000 ng/mL | Not specified |
| Morphine-6-glucuronide | CZE | 1.2–2000 ng/mL | Not specified |
| Various Opioids | GC-MS | 5–1000 ng/mL | >0.99 |
This table is interactive. Users can sort and filter the data.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov The LOQ is a critical parameter for quantitative assays. elsevier.es
LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 typically used for LOD and an S/N of 10 for LOQ. mdpi.comelsevier.es
A GC-MS method for morphine reported an LOD of 0.1 ng/mL and an LOQ of 0.5 ng/mL. elsevier.es A highly sensitive capillary zone electrophoresis (CZE) method for morphine and its glucuronide metabolite achieved an LOD of 0.20 ng/mL and 0.26 ng/mL, respectively, with corresponding LOQs of 0.72 ng/mL and 0.88 ng/mL. mdpi.com In a study focused on nicomorphine detection, the LOD was established by spiking urine samples at various low concentrations, with a clear peak being detectable at 5 ng/mL but not at 0.5 ng/mL. kcl.ac.uk
The table below summarizes the LOD and LOQ values from different analytical methods for relevant opioids.
| Analyte(s) | Analytical Method | LOD | LOQ |
| Morphine | GC-MS | 0.1 ng/mL | 0.5 ng/mL |
| Morphine | CZE | 0.20 ng/mL | 0.72 ng/mL |
| Morphine-6-glucuronide | CZE | 0.26 ng/mL | 0.88 ng/mL |
| Nicomorphine | LC-HRMS | >0.5 ng/mL, <5 ng/mL | Not determined |
| Various Opioids | LC-MS/MS | 0.16–1.2 ng/mL | 0.5–4.09 ng/mL |
| 6-Acetylmorphine | GC-MS | 5 ng/mL | 5 ng/mL |
| Various Opioids | GC-MS | 10 ng/mL | 10 ng/mL |
| Various Opioids | GC-MS | 3–4 ng/mL | Not specified |
This table is interactive. Users can sort and filter the data.
Precision, Accuracy, and Reproducibility
The validation of any analytical method is fundamental to ensure that the results generated are reliable and fit for their intended purpose. For the analysis of this compound and its metabolites, key validation parameters include precision, accuracy, and reproducibility. These parameters confirm that the method consistently and correctly measures the concentration of the target analytes in a given sample.
A study focused on identifying nicomorphine administration for doping control validated a method using ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS). kcl.ac.uk This validation assessed critical parameters such as specificity and carryover to ensure the reliable detection of nicomorphine in urine. kcl.ac.uk While specific quantitative data for precision and accuracy were not detailed, the validation confirmed the method's suitability for its intended purpose. kcl.ac.uk
Given that nicomorphine is rapidly metabolized, the analytical methods for its primary metabolites, particularly morphine, are crucial. kcl.ac.uk Extensive research has been conducted to validate methods for morphine quantification in various biological matrices. For instance, a gas chromatography-mass spectrometry (GC-MS) method for determining morphine in plasma demonstrated excellent precision and accuracy. elsevier.es The method reported an intra-day precision (coefficient of variation) of 1.9% and an inter-day precision of 6.8%. elsevier.es The accuracy, measured as systematic error, was 0.1% for intra-day and 0.8% for inter-day measurements, with an optimal absolute recovery of 96.4%. elsevier.es
Similarly, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been rigorously validated. One such method for quantifying morphine and its glucuronide metabolites in human plasma reported both intra-day and inter-day precision (CV%) as ≤15%. nih.gov The accuracy for morphine ranged from 95.4% to 99.2% for intra-day and 93.3% to 97.1% for inter-day measurements. nih.gov Another HPLC-MS/MS method for serum analysis showed intra- and inter-assay precision of ≤7.0% and ≤13.5%, respectively. nih.gov In urine, a GC-MS method for morphine and codeine demonstrated intra- and inter-day precision values (RSD) below 13%, with accuracy ranging from 87.2% to 108.5%. nih.gov
These validated methods, with their high levels of precision and accuracy, are essential for reliable pharmacokinetic and forensic studies involving nicomorphine and its metabolites.
Table 1: Precision and Accuracy of Analytical Methods for Nicomorphine Metabolites This is an interactive table. Select a row to see more details.
| Analyte | Analytical Method | Matrix | Precision (%CV or %RSD) | Accuracy (% Recovery or Range) | Reference |
|---|---|---|---|---|---|
| Morphine | GC-MS | Plasma | Intra-day: 1.9%, Inter-day: 6.8% | Intra-day Error: 0.1%, Inter-day Error: 0.8%, Absolute Recovery: 96.4% | elsevier.es |
| Morphine | HPLC-MS/MS | Plasma | Intra-day & Inter-day: ≤15% | Intra-day: 95.4-99.2%, Inter-day: 93.3-97.1% | nih.gov |
| Morphine-3-Glucuronide | HPLC-MS/MS | Plasma | Intra-day & Inter-day: ≤15% | Intra-day: 90.4-110.3%, Inter-day: 92.7-111.3% | nih.gov |
| Morphine-6-Glucuronide | HPLC-MS/MS | Plasma | Intra-day & Inter-day: ≤15% | Intra-day: 97.3-103.4%, Inter-day: 90.6-100.8% | nih.gov |
| Morphine | HPLC-MS/MS | Serum | Intra-assay: ≤7.0%, Inter-assay: ≤13.5% | Method comparison characteristics were acceptable | nih.gov |
| Morphine | GC-MS | Urine | Intra-day & Inter-day: <13% | 87.2-108.5% | nih.gov |
| Morphine | Spectrofluorimetry | Serum | RSD: 1.65% | Recovery: 97.98% | acs.org |
| Morphine | Spectrofluorimetry | Urine | RSD: 1.14% | Recovery: 97.23% | acs.org |
Stability Studies of this compound in Research Matrices
Stability studies are a critical component of analytical method validation, ensuring that the concentration of an analyte remains unchanged from the time of sample collection to the time of analysis. The degradation of an analyte can lead to the underestimation of its concentration, resulting in erroneous data.
The stability of nicomorphine itself has been evaluated in research settings. In a study using a UHPLC-HRMS method, the stability of nicomorphine in urine was assessed. kcl.ac.uk Urine samples were spiked with nicomorphine at three different concentrations (25 ng/mL, 50 ng/mL, and 100 ng/mL) and stored at -20 °C for one month. kcl.ac.uk Analysis after this period confirmed the presence of the nicomorphine peak, indicating its stability under these frozen storage conditions. kcl.ac.uk
The stability of morphine, the main active metabolite of nicomorphine, has also been thoroughly investigated in various biological matrices. A GC-MS method validation demonstrated good stability of morphine in plasma samples during freeze-thaw cycles. elsevier.es The same study also confirmed the short-term stability of morphine at room temperature and its long-term stability when stored at -20°C. elsevier.es These findings are crucial for ensuring that samples collected for clinical or forensic analysis maintain their integrity during storage and transport.
Table 2: Stability of Nicomorphine and its Metabolite in Research Matrices This is an interactive table. Select a row to see more details.
| Compound | Matrix | Storage Temperature | Duration | Finding | Reference |
|---|---|---|---|---|---|
| Nicomorphine | Urine | -20 °C | 1 month | Stable; peak was detected after storage at concentrations of 25, 50, and 100 ng/mL. | kcl.ac.uk |
| Morphine | Plasma | Room Temperature | Short-term (e.g., 6 hours) | Stable. | elsevier.es |
| Morphine | Plasma | -20 °C | Long-term | Stable. | elsevier.es |
| Morphine | Plasma | Freeze-Thaw Cycles | Multiple Cycles | Good stability demonstrated. | elsevier.es |
Structure Activity Relationship Sar Studies of Nicomorphine Hydrochloride and Analogs
Impact of Nicotinoyl Ester Groups on Receptor Binding and Activation
Nicomorphine hydrochloride is the 3,6-dinicotinate ester of morphine. wikipedia.org The addition of these two nicotinoyl (pyridine-3-carbonyl) groups at the C3 and C6 positions dramatically alters the molecule's physicochemical properties and its interaction with opioid receptors.
A primary consequence of this di-esterification is a significant increase in lipophilicity compared to morphine. This enhanced lipid solubility facilitates more rapid and complete penetration of the blood-brain barrier, a key pharmacokinetic advantage for centrally acting agents. wikipedia.org However, nicomorphine itself is considered a prodrug, exhibiting negligible binding affinity for opioid receptors in vitro. researchgate.net The masking of the phenolic hydroxyl group at the C3 position by the nicotinoyl ester is a critical factor, as a free 3-OH group is widely recognized as essential for high-affinity binding to the μ-opioid receptor (MOR). dcu.ienih.govnih.gov
The pharmacological activity of nicomorphine is dependent on its rapid in vivo hydrolysis. The process occurs in a stepwise manner, yielding three key metabolites: 3-nicotinoylmorphine, 6-nicotinoylmorphine (6-NM), and finally, morphine. wikipedia.orgresearchgate.net
3-Nicotinoylmorphine: Like the parent compound, this metabolite has a masked 3-OH group and shows poor affinity for opioid receptors. researchgate.net
6-Nicotinoylmorphine (6-NM): This metabolite features a free phenolic 3-OH group and a nicotinoyl ester at the C6 position. It demonstrates a high affinity for the μ-opioid receptor, comparable to that of morphine, and is considered a primary active metabolite responsible for the pharmacological effects of nicomorphine. researchgate.net
Morphine: The final hydrolysis product, morphine, is a potent and well-characterized μ-opioid agonist. wikipedia.orgresearchgate.net
Therefore, the nicotinoyl ester groups serve a dual function in the context of SAR. Firstly, they act as lipophilic carriers, enhancing CNS delivery in the prodrug form. Secondly, their strategic placement determines the metabolic activation pathway, where hydrolysis to the 6-monoester (6-NM) and subsequently to morphine unmasks the critical 3-OH pharmacophore required for potent receptor activation. researchgate.net
| Compound | Structure (Key Features) | MOR Binding Affinity | Role |
|---|---|---|---|
| Nicomorphine | 3,6-diester | Negligible researchgate.net | Prodrug researchgate.net |
| 3-Nicotinoylmorphine | 3-ester, 6-OH | Negligible researchgate.net | Inactive Metabolite researchgate.net |
| 6-Nicotinoylmorphine | 3-OH, 6-ester | High (nanomolar range) researchgate.net | Active Metabolite researchgate.net |
| Morphine | 3-OH, 6-OH | High (Ki ≈ 1.2 nM) nih.gov | Active Metabolite nih.gov |
Comparative SAR Analysis with other O-Acylated Morphine Derivatives
The SAR of nicomorphine is best understood when compared to other 3,6-O-acylated morphine derivatives, most notably diacetylmorphine (heroin) and dipropanoylmorphine. All three compounds function as prodrugs, leveraging increased lipophilicity for enhanced brain uptake before being metabolized to active forms. wikipedia.orgwikipedia.org
Diacetylmorphine (Heroin): Similar to nicomorphine, heroin has a low affinity for the MOR. nih.govfrontiersin.org It is rapidly deacetylated in the body to 6-acetylmorphine (B159328) (6-MAM) and then to morphine. 6-MAM is an extremely potent MOR agonist, and both metabolites are responsible for heroin's pharmacological effects. nih.gov In vivo, diacetylmorphine is approximately 11.5 times more potent than morphine. akjournals.com
Dipropanoylmorphine: This derivative is prepared by reacting morphine with propionic anhydride (B1165640). wikipedia.org It is also more lipophilic than morphine, leading to a slightly higher potency by weight and a longer duration of action. Its activity is derived from its hydrolysis to 6-propanoylmorphine and morphine. wikipedia.org
Dibutanoylmorphine: Following the trend, 3,6-dibutanoylmorphine is reported to be approximately 6 times more potent than morphine in vivo. akjournals.com
The general principle for this class of 3,6-diesters is that the parent compound has low receptor affinity due to the masked 3-OH group. The primary activity stems from the 6-monoester metabolite (e.g., 6-nicotinoylmorphine, 6-acetylmorphine), which possesses high MOR affinity and potency, and the final metabolite, morphine. The nature of the acyl group (acetyl, nicotinoyl, propanoyl) influences the rate of metabolism and the lipophilicity of the prodrug, thereby affecting the onset and duration of action.
| Compound | Acyl Groups | Relative In Vivo Potency (vs. Morphine=1) | Primary Active Metabolite(s) |
|---|---|---|---|
| Nicomorphine | 3,6-dinicotinoyl | ~2-3x wikipedia.org | 6-Nicotinoylmorphine, Morphine researchgate.net |
| Diacetylmorphine (Heroin) | 3,6-diacetyl | ~11.5x akjournals.com | 6-Acetylmorphine, Morphine nih.gov |
| Dipropanoylmorphine | 3,6-dipropanoyl | Slightly >1x wikipedia.org | 6-Propanoylmorphine, Morphine |
| Dibutanoylmorphine | 3,6-dibutanoyl | ~6x akjournals.com | 6-Butanoylmorphine, Morphine |
Role of Specific Functional Groups in Opioid Receptor Selectivity and Efficacy in In Vitro Systems
The pharmacological profile of nicomorphine and its analogs is dictated by the foundational structure of the morphine molecule. Key functional groups determine opioid receptor affinity, selectivity, and efficacy.
Phenolic 3-Hydroxyl Group: This is arguably the most critical functional group for high-affinity MOR binding. Its removal or masking, as seen in codeine, nicomorphine, and heroin, leads to a substantial decrease in receptor affinity. nih.govnih.gov The high potency of metabolites like morphine, 6-MAM, and 6-nicotinoylmorphine is directly attributable to their free 3-OH group. researchgate.netnih.gov
Alcoholic 6-Hydroxyl Group: Modification at this position is generally well-tolerated and can enhance potency. Esterification, as in nicomorphine's active metabolite 6-NM or heroin's metabolite 6-MAM, results in compounds with very high potency. nih.gov This suggests the C6 position can accommodate bulky groups, which may lead to additional favorable interactions within the receptor binding pocket or alter the conformation of the ligand.
Tertiary Amine (N-17): The protonated tertiary amine is essential for the initial ionic interaction with a conserved aspartate residue in the opioid receptor binding pocket. Altering the N-methyl group to a larger substituent, such as N-allyl (as in nalorphine), can transform an agonist into an antagonist. painphysicianjournal.com
C7-C8 Double Bond: While not essential for activity, the saturation of this bond (to create dihydromorphine derivatives) can lead to compounds with distinct pharmacological profiles. These dihydro analogs may interact differently with splice variants of the μ-opioid receptor, potentially leading to incomplete cross-tolerance with morphine. nih.gov
In nicomorphine, the nicotinoyl esters at C3 and C6 temporarily override the functions of the hydroxyl groups, converting the molecule into a transport form. Upon metabolism, the unmasking of the 3-OH group restores high-affinity binding, while the retained ester at the C6 position in the 6-NM metabolite contributes to its high potency.
Design Principles for Modulating this compound's Pharmacological Profile through Structural Modifications
The SAR of nicomorphine and related compounds provides several key principles for the design of novel opioid ligands with tailored pharmacological profiles.
The Prodrug Principle for Enhanced CNS Delivery: The core design of nicomorphine as a lipophilic diester that is metabolically activated in the brain is a powerful strategy. This principle can be expanded by using different ester groups at the C3 and C6 positions to fine-tune lipophilicity, metabolic stability, and the rate of release of the active metabolites, thereby controlling the pharmacodynamic profile (e.g., onset and duration of action).
Strategic C6 Modification: The C6 position is a prime target for modification to modulate efficacy and selectivity. Since esterification at C6 yields potent agonists, exploring a wider range of acyl groups (aliphatic, aromatic, heteroaromatic) could yield novel compounds. Research into 6β-amidomorphine derivatives, including those with a nicotinic acid moiety, has produced potent and long-lasting MOR agonists, demonstrating that this position is amenable to significant structural changes that can impart desirable properties. rsc.org
Core Scaffold Modification for Biased Agonism: A major goal in modern opioid research is the development of "biased agonists" that preferentially activate G-protein signaling pathways over β-arrestin recruitment, which is associated with side effects like respiratory depression and tolerance. While nicomorphine's activity is tied to morphine, future designs could involve modifying the morphine core (e.g., at the N-17 position or on the C-ring) in combination with the C3/C6 ester strategy to induce biased signaling, potentially separating analgesia from adverse effects.
Achieving Polypharmacology: Another design strategy involves creating ligands that interact with multiple opioid receptors to achieve a synergistic or improved side-effect profile (e.g., MOR agonists/delta-opioid receptor (DOR) antagonists). Starting from the nicomorphine scaffold, modifications could be introduced to confer affinity for a secondary target like the DOR or kappa-opioid receptor (KOR), potentially mitigating issues like tolerance and dependence.
By leveraging these principles—modulating prodrug properties, exploring diverse C6 substitutions, and integrating core modifications to influence signaling pathways—the fundamental structure of nicomorphine can serve as a template for designing the next generation of opioid therapeutics.
Preclinical Research Paradigms and Mechanistic Investigations with Nicomorphine Hydrochloride
In Vitro Cell Culture Models for Receptor and Signaling Pathway Studies
In vitro cell culture models are fundamental tools for dissecting the molecular and cellular mechanisms of action of opioid compounds like nicomorphine hydrochloride. These systems offer a controlled environment to study specific aspects of drug-receptor interactions, downstream signaling cascades, and enzymatic processes, free from the systemic complexities of a whole organism. Given that nicomorphine is rapidly metabolized to the biologically active morphine and 6-nicotinoylmorphine, in vitro models designed for opioid research are directly relevant to understanding its pharmacological effects. nih.gov
Neuronal Cell Culture Systems
Neuronal cell culture systems provide a more physiologically relevant context for studying the effects of opioids on nerve cells. These can range from immortalized cell lines of neuronal origin, such as the human neuroblastoma SH-SY5Y line, to primary neuronal cultures derived from specific brain regions of rodents. nih.govnih.gov More recently, human induced pluripotent stem cell (iPSC)-derived neurons are being used to model opioid effects in a human genetic context. nih.govfrontiersin.org
These cultures allow for the investigation of how nicomorphine's metabolites modulate neuronal function, including neurotransmitter release, ion channel activity, and cell survival. For example, studies using cultured dorsal root ganglion (DRG) neurons have shown that prolonged exposure to μ-opioid agonists can alter the cell surface availability of opioid receptors, a key aspect of tolerance. jneurosci.org Similarly, iPSC-derived neurons have been used to study transcriptional and epigenetic changes following chronic morphine exposure, revealing alterations in pathways related to G-protein-coupled receptors and neurodevelopment. frontiersin.org
Biochemical Assays for Enzyme Activity
Biochemical assays are crucial for understanding the metabolic fate of this compound and its influence on cellular enzymatic activity. The primary metabolic conversion of nicomorphine is its hydrolysis by esterases into 6-nicotinoylmorphine and morphine. nih.gov In vitro assays using purified enzymes or cell lysates can determine the kinetics of this biotransformation.
Furthermore, research has shown that chronic opioid exposure can modulate the activity of various intracellular enzymes. For instance, studies on cell cultures treated with morphine have demonstrated changes in the activity of metallosensitive endopeptidases, which are involved in the biotransformation of other signaling peptides. nih.gov Other studies have investigated the impact of morphine on enzymes involved in cellular metabolism, such as pyruvate (B1213749) kinase, finding that its activity can be altered during periods of drug administration and withdrawal. wiley.com These assays are vital for understanding the broader cellular adaptations that occur in response to prolonged opioid exposure.
Animal Models for Investigating this compound's Mechanistic Effects
Animal models, particularly in rodents, are indispensable for studying the integrated physiological and behavioral effects of this compound. nih.gov These models allow researchers to investigate the compound's impact on complex neural circuits and systemic processes that cannot be replicated in vitro.
Rodent Models for Pain Pathway Research (e.g., Nociceptive Tests)
To evaluate the analgesic properties of this compound, a variety of nociceptive tests are employed in rodent models. These tests assess the animal's response to a noxious stimulus, which can be thermal, mechanical, or chemical in nature. downstate.eduresearchgate.net The analgesic efficacy of a compound is determined by its ability to increase the threshold or latency of the animal's response to the stimulus. nih.gov
Table 2: Common Nociceptive Tests in Rodents
| Test Type | Stimulus | Description | Measured Endpoint |
|---|---|---|---|
| Thermal Nociception | Heat | Hot Plate Test: The rodent is placed on a heated surface, and the time taken to elicit a response (e.g., paw licking, jumping) is measured. umlub.pl | Latency to response. |
| Heat | Tail-Flick Test: A beam of high-intensity light is focused on the animal's tail, and the time to flick the tail away is recorded. downstate.edu | Latency to response. | |
| Heat | Hargreaves Test: A radiant heat source is applied to the plantar surface of the paw. nih.gov | Paw withdrawal latency. | |
| Mechanical Nociception | Pressure | Von Frey Test: Calibrated filaments are applied to the paw to determine the mechanical force required to elicit a withdrawal reflex. nih.gov | Paw withdrawal threshold. |
| Chemical Nociception | Irritant | Formalin Test: A dilute formalin solution is injected into the paw, inducing a biphasic pain response (an early neurogenic phase and a later inflammatory phase). The time spent licking the paw is observed. researchgate.net | Licking/flinching duration. |
These models are critical for characterizing the potency and duration of action of nicomorphine's analgesic effects and for investigating the specific spinal and supraspinal pathways through which it acts.
Models of Neuroinflammation and Neuroplasticity
Chronic administration of opioids can lead to significant changes in the central nervous system, including neuroinflammation and neuroplasticity, which are thought to underlie tolerance, dependence, and other long-term effects. nih.gov Animal models are essential for studying these phenomena.
Neuroinflammation is often investigated by examining the activation of glial cells, such as microglia and astrocytes, in specific brain regions. mdpi.com Following chronic morphine administration, studies have shown an increase in the density of these cells in areas like the nucleus accumbens, which is associated with an increased production of pro-inflammatory mediators. mdpi.com This glial activation is believed to contribute to the negative consequences of long-term opioid use.
Neuroplasticity refers to the structural and functional changes in neurons and synapses in response to experience, including drug exposure. upf.edu Chronic opioid use can induce changes in dendritic spine density, synaptic protein expression, and gene expression related to neuronal signaling and structure. nih.govresearchgate.net These neuroadaptations in brain reward pathways, such as the mesolimbic dopamine (B1211576) system, are studied in animal models to understand the mechanisms of addiction and the persistence of drug-seeking behavior. frontiersin.org
Assessment of Central Nervous System Effects (Excluding Behavioral/Clinical Outcomes)
Preclinical research using animal and in vitro models has elucidated the multifaceted effects of morphine, the active metabolite of this compound, on the central nervous system (CNS) at a cellular and molecular level. These investigations reveal a complex interplay of neurochemical and structural alterations that occur following both acute and chronic exposure.
Acute administration of morphine has been shown to alter neurotransmitter activity, modify gene expression, and change the firing rates of neurons in various brain regions. neuroscirn.org For instance, in awake rats, systemic injection of morphine depresses the neuronal responses evoked by noxious heat in key areas of the pain pathways, including the primary somatosensory cortex (SI), ventral posterolateral thalamus (VPL), anterior cingulate cortex (ACC), and medial dorsal thalamus (MD). researchgate.net This depressive effect manifests as a decrease in the magnitude of the neuronal response, a reduction in the number of responding neurons, and a shortening of the response duration. researchgate.net
Chronic exposure to morphine, however, can lead to more profound and potentially detrimental changes within the CNS. Studies in animal models have documented significant neuronal damage, neuroinflammation, and altered memory functions. neuroscirn.org Pathological findings include demyelination and axonal degeneration in brain regions associated with impulse control and reward, such as the prefrontal cortex. mdpi.com Furthermore, chronic morphine administration is associated with the activation of microglia and astrocytes, leading to a state of neuroinflammation and increased oxidative stress, which contribute to neuronal damage. mdpi.com
| Exposure Type | Observed CNS Effect | Affected Brain Regions/Cell Types | Key Findings from Preclinical Studies |
|---|---|---|---|
| Acute | Altered Neuronal Firing | Somatosensory Cortex, Thalamus, Anterior Cingulate Cortex | Depresses magnitude and duration of neuronal responses to noxious stimuli. researchgate.net |
| Acute | Neurotransmitter & Gene Expression Changes | Various CNS regions | Modulates the release and activity of multiple neurotransmitters and alters gene expression patterns. neuroscirn.org |
| Chronic | Neuronal Damage & Neuroinflammation | Prefrontal Cortex, Striatum, Hippocampus | Induces apoptosis, demyelination, axonal degeneration, and activation of glial cells (microglia and astrocytes). neuroscirn.orgmdpi.com |
| Chronic | Structural Brain Alterations | Prefrontal Cortex | Associated with severe structural changes, including a reduction in myelin basic protein (MBP) and neurofilament-L protein. mdpi.com |
Considerations for Translational Validity of Preclinical Models for Mechanistic Studies
The translation of findings from preclinical animal models to human clinical outcomes is a significant challenge in opioid research. While rodent models are indispensable for investigating the fundamental mechanisms of action, their predictive validity for human efficacy and pathophysiology is a subject of ongoing debate. nih.goviasp-pain.org
Several factors contribute to the translational gap. Firstly, there are significant species differences in drug metabolism, which can alter the pharmacokinetic and pharmacodynamic profiles of compounds like nicomorphine and its metabolites. nih.gov Secondly, animal models often fail to capture the multidimensional nature of complex human conditions. iasp-pain.org For example, rodent models of pain may not fully encompass the psychological and affective components that are integral to the human experience of chronic pain. iasp-pain.org
The design and reporting of preclinical studies also impact their translational potential. A review of studies using animal models of opioid addiction highlighted low rates of transparency and compliance with reporting guidelines, such as ARRIVE (Animal Research: Reporting of In Vivo Experiments). nih.gov Deficiencies in reporting bias minimization practices like randomization and masking, and a lack of preregistration, can undermine the reproducibility and reliability of findings, thereby hindering successful translation. nih.gov The heterogeneity of patient populations in terms of both symptoms and pharmacology presents another major challenge, as a single animal model is unlikely to predict efficacy across a diverse patient group. nih.gov
Interplay with Other Neurotransmitter Systems and Receptors in Preclinical Contexts
Interaction with NMDA Receptors in Animal Models
The N-methyl-D-aspartate (NMDA) receptor system, a key component of glutamatergic neurotransmission, has been identified as a significant modulator of opioid effects. Preclinical studies in rats have shown that NMDA receptor antagonists can alter various pharmacological and behavioral effects of morphine. nih.gov High doses of morphine can indirectly lead to NMDA receptor activation by increasing the presynaptic release of glutamate (B1630785). researchgate.net This glutamate then acts on postsynaptic NMDA receptors, an effect which is implicated in phenomena such as tolerance and opioid-induced hyperalgesia.
The interaction is complex; co-administration of NMDA antagonists with morphine does not uniformly enhance or block its effects. For instance, in rats trained to discriminate morphine from a placebo, some NMDA antagonists slightly increased morphine-like responses, while others caused a slight attenuation. nih.gov This suggests that the nature of the interaction is dependent on the specific antagonist used and the behavioral endpoint being measured. In other studies, chronic blockade of NMDA receptors was found to intensify the signs of morphine dependence in rats, indicating a complex role for this receptor system in the neuroadaptations that occur with long-term opioid exposure. nih.gov
Modulatory Effects on Other Neurochemical Pathways
Beyond the glutamatergic system, morphine significantly modulates dopaminergic and serotonergic pathways, which are crucial for reward, mood, and motivation. The rewarding effects of morphine are strongly linked to its ability to increase dopamine release in the mesolimbic pathway, particularly from the ventral tegmental area (VTA) to the nucleus accumbens (NAc). youtube.comfrontiersin.org In vivo studies show that systemic morphine administration increases the impulse activity and bursting rate of VTA dopamine neurons. inmed.fr
Research in rats has detailed the specific effects on dopamine and serotonin (B10506) metabolism in different brain regions. Rewarding doses of morphine were associated with an enhancement of dopamine metabolism in the caudate nucleus but an attenuation in the nucleus accumbens. nih.gov In contrast, serotonin metabolism was enhanced in both of these regions. nih.gov
Additionally, there is evidence of interplay with the cholinergic system. Nicotinic acetylcholine (B1216132) receptors (nAChRs) located in the mesolimbic circuitry appear to play an important role in the rewarding effects of morphine, suggesting that acetylcholine is another key neurotransmitter system modulated by opioids. frontiersin.org
| Neurotransmitter System | Receptor/Pathway | Observed Interaction with Morphine in Preclinical Models | Functional Implication |
|---|---|---|---|
| Glutamatergic | NMDA Receptor | Morphine can indirectly increase glutamate release, activating NMDA receptors. researchgate.net NMDA antagonists produce complex, non-uniform alterations of morphine's effects. nih.gov | Modulation of tolerance, dependence, and hyperalgesia. nih.gov |
| Dopaminergic | Mesolimbic Pathway (VTA-NAc) | Increases firing rate of VTA dopamine neurons and modulates dopamine metabolism in the striatum. inmed.frnih.gov | Mediates the rewarding and reinforcing properties of opioids. youtube.com |
| Serotonergic | Striatal Pathways | Enhances serotonin metabolism in the nucleus accumbens and caudate nucleus. nih.gov | Contributes to mood regulation and modulation of dopamine systems. nih.gov |
| Cholinergic | Nicotinic Acetylcholine Receptors (nAChRs) | nAChRs in the mesolimbic system are involved in the rewarding effects of morphine. frontiersin.org | Contributes to the reinforcing properties of opioids. frontiersin.org |
Metabolic and Biochemical Pathway Research in Opioid Action
The effects of opioids extend to the fundamental biochemical processes within cells, including energy metabolism.
Impact on Cellular Energy Metabolism
Preclinical research indicates that morphine can significantly alter cellular energy production pathways, particularly within the CNS. nih.gov Studies using rodent brain tissue have shown that morphine administration can lead to an increase in intracellular glucose and a subsequent rise in lactic acid levels. nih.gov This is accompanied by changes in the expression of enzymes like lactate (B86563) dehydrogenase (LDH), suggesting a compensatory mechanism to meet immediate energy demands, possibly through an upregulation of glycolysis. nih.gov
The impact on mitochondria, the primary sites of cellular respiration, is a key area of investigation. Chronic morphine exposure has been shown to induce mitochondrial dysfunction in neurons. This includes a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS). oup.com In the nucleus accumbens of mice, morphine-induced abnormal neuronal activation was linked to a significant increase in mitochondrial fragmentation, a marker of mitochondrial stress and dysfunction. spiedigitallibrary.org
These findings collectively suggest that morphine can shift neuronal energy metabolism away from efficient aerobic respiration (oxidative phosphorylation) and towards less efficient glycolysis. nih.govresearchgate.net This disruption of mitochondrial function and cellular energy homeostasis may contribute to the neurotoxic effects observed with chronic opioid use. oup.comspiedigitallibrary.org However, it is noteworthy that in one in vitro study using a neuroblastoma/glioma cell line, morphine—unlike methadone and fentanyl—did not significantly alter mitochondrial morphology, indicating that the effects may be cell-type or context-dependent. nih.govresearchgate.netdiva-portal.org
Role in Redox Balance and Cellular Stress Responses
Following a comprehensive search of publicly available scientific literature, no preclinical research studies or mechanistic investigations specifically examining the role of this compound in redox balance and cellular stress responses were identified. The existing body of research on opioid-induced oxidative stress and cellular stress primarily focuses on other opioid compounds, such as morphine.
Therefore, there is currently no data available to generate a detailed and scientifically accurate discussion on this specific topic for this compound. Further preclinical research is required to elucidate the potential effects of this compound on these cellular pathways.
Future Directions and Research Gaps in Nicomorphine Hydrochloride Studies
Elucidation of Remaining Unknown Metabolic Intermediates and Pathways in Preclinical Models
The metabolic cascade of nicomorphine hydrochloride is primarily understood as a rapid, two-step hydrolysis process. In preclinical and clinical studies, nicomorphine is quickly metabolized to the pharmacologically active 6-mononicotinoyl-morphine (6-NM) and subsequently to morphine. kcl.ac.uk The final hydrolysis product, morphine, is then further metabolized, primarily through glucuronidation, into morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). kcl.ac.ukclinpgx.orgnih.gov This terminal metabolic step is mainly catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). clinpgx.orgnih.gov
However, a significant research gap exists concerning the potential formation of other metabolic intermediates. For instance, the detection of 3-mononicotinoyl-morphine (3-NM) as an in-vivo metabolite has been elusive in past human studies, which often relied on less sensitive detection methods like HPLC with UV detection or radioimmunoassays. kcl.ac.uk This suggests that 3-NM may not be a significant metabolic intermediate, or its transient nature and low concentration fall below the detection limits of older analytical techniques. kcl.ac.uk
Future research efforts are necessary to definitively confirm or rule out the existence of minor or transient metabolites like 3-NM. The use of modern, highly sensitive analytical technologies such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) in preclinical models is crucial. kcl.ac.uk In vitro models, including pooled human liver microsomes (pHLM), cytosol (pHLC), and advanced cell lines like HepaRG cells, offer controlled environments to investigate metabolic pathways. thermofisher.com These models have proven effective in identifying both phase I and phase II metabolites for other opioids and could be instrumental in providing a complete metabolic profile for this compound. thermofisher.com Such studies would clarify the metabolic fate and ensure a comprehensive understanding of all resulting compounds.
Table 1: Known and Proposed Metabolic Pathway of Nicomorphine
| Compound | Metabolite | Key Enzyme(s) | Status |
|---|---|---|---|
| Nicomorphine | 6-mononicotinoyl-morphine (6-NM) | Esterases | Confirmed Primary Metabolite kcl.ac.uk |
| 6-mononicotinoyl-morphine (6-NM) | Morphine | Esterases | Confirmed Primary Metabolite kcl.ac.uk |
| Nicomorphine | 3-mononicotinoyl-morphine (3-NM) | Esterases | Undetected in vivo; research gap kcl.ac.uk |
| Morphine | Morphine-3-glucuronide (M3G) | UGT2B7 | Confirmed Terminal Metabolite clinpgx.org |
| Morphine | Morphine-6-glucuronide (M6G) | UGT2B7 | Confirmed Terminal Metabolite clinpgx.org |
| Morphine | Normorphine | CYP3A4 | Confirmed Minor Metabolite clinpgx.org |
Advanced Spectroscopic and Structural Biology Approaches for Receptor-Ligand Interactions
A precise understanding of how this compound and its active metabolites interact with opioid receptors at a molecular level is fundamental to explaining their pharmacological profile. Structural biology, particularly X-ray crystallography, has provided unprecedented insights into the architecture of opioid receptors. The crystal structure of the mu-opioid receptor (μOR), the primary target for morphinans, has been resolved, revealing a deep, solvent-exposed binding pocket. nih.govnih.govresearchgate.net
These high-resolution structures show that ligands bind within a pocket formed by the transmembrane helices. Key interactions have been identified, such as a charge-charge interaction between the protonated amine of the morphinan ligand and the highly conserved aspartic acid residue D1473.32. nih.gov While the crystal structure of the μOR has been determined in complex with antagonists like β-funaltrexamine (β-FNA) and agonists, the specific binding mode of nicomorphine or its unique metabolite, 6-NM, has not been elucidated. nih.govacs.org
Future research should focus on obtaining high-resolution crystal structures of the μOR, and other opioid receptors, in complex with nicomorphine and 6-NM. This would illuminate the specific conformational changes induced by these ligands and explain their binding affinity and efficacy. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and fluorescence resonance energy transfer (FRET), can complement structural data by providing dynamic information about receptor activation and ligand-induced conformational shifts in real-time. nih.gov These approaches are essential for a complete molecular understanding of receptor-ligand interactions.
Development of Novel In Vitro and In Vivo Models for Mechanistic Research
To dissect the detailed mechanisms of this compound action, the development and application of sophisticated preclinical models are paramount. Traditional models have been useful, but novel systems are needed to better replicate human physiology and provide deeper mechanistic insights. criver.com
In Vitro Models: Beyond standard cell lines expressing opioid receptors, advanced in vitro systems are emerging. These include "full in vitro" models using primary cultured neurons, such as dorsal root ganglion (DRG) neurons, to study cellular phenomena like opioid-induced sensitization at the single-cell level. nih.gov Furthermore, the development of three-dimensional (3D) organoids and "organ-on-a-chip" microfluidic systems that mimic human tissue architecture offers a more physiologically relevant context to study drug metabolism and action, potentially reducing the reliance on animal models. criver.comukri.org
In Vivo Models: Genetically engineered mouse models have revolutionized the study of opioid receptor function in a living system. frontiersin.org Knock-in (KI) mouse models, where receptors are tagged with fluorescent proteins (e.g., eGFP) or epitopes, allow for precise tracking of receptor localization, distribution, and trafficking in response to drug administration. frontiersin.org Phosphorylation-deficient KI mice have been instrumental in dissecting the roles of specific receptor phosphorylation sites in signaling and tolerance development for other opioids and could be similarly applied to study nicomorphine. nih.gov These advanced in vivo models are critical for understanding the neurobiological adaptations that occur with opioid exposure in specific neural circuits. frontiersin.orgnih.gov
Exploration of this compound's Role in Comparative Opioid Receptor Biology
The pharmacological effects of opioids are determined by their interactions with different types of opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) receptors. guidetopharmacology.orgnih.gov Nicomorphine and its active metabolite morphine are known to exert their principal effects through the μ-opioid receptor (MOR). painphysicianjournal.com However, a comprehensive characterization of nicomorphine and its metabolites across all opioid receptor subtypes is an area for further investigation.
A key concept in modern pharmacology is functional selectivity, or "biased agonism," where a ligand can preferentially activate one intracellular signaling pathway over another at the same receptor. For the μOR, agonists can trigger G-protein signaling, which is associated with analgesia, or β-arrestin pathway recruitment, which has been linked to certain adverse effects. nih.gov Studies on morphine metabolites have revealed that compounds like normorphine and morphine-6-glucuronide show bias towards the β-arrestin pathway compared to morphine. nih.gov
Future research should systematically evaluate the binding affinities and functional activities of nicomorphine and 6-NM at μ, δ, and κ receptors. It is critical to determine if these compounds exhibit any signaling bias. This could reveal a unique pharmacological profile and explain differences in effects compared to morphine. Such studies, using in vitro functional assays to measure G-protein activation and β-arrestin recruitment, are essential for a complete understanding of nicomorphine's place in comparative opioid receptor biology. nih.gov
Table 2: Opioid Receptor Binding Affinities (Ki, nM) for Selected Morphinans
| Compound | Mu (μ) Receptor | Kappa (κ) Receptor | Delta (δ) Receptor |
|---|---|---|---|
| Morphine | 1.168 | Data Varies | Data Varies |
| Hydromorphone | 0.3654 | Data Varies | Data Varies |
| Oxymorphone | <1 | Data Varies | Data Varies |
| Codeine | >100 | Data Varies | Data Varies |
| Buprenorphine | <1 | Data Varies | Data Varies |
Note: Data compiled from various sources. daneshyari.com Ki values represent the concentration of the drug that blocks 50% of the specific binding of a radioligand. Lower values indicate higher binding affinity.
Application of Chemoinformatics and Computational Chemistry for SAR Prediction
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, explaining how a molecule's chemical structure correlates with its biological activity. slideshare.netresearchgate.net For opioids, the morphinan skeleton has been extensively modified to probe these relationships. acs.org Nicomorphine itself, with nicotinic acid esters at the 3- and 6-positions, is a product of such exploration.
Computational chemistry and chemoinformatics offer powerful tools to predict and rationalize SAR, accelerating drug discovery. nih.gov Molecular docking, for example, is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. acs.org These models can calculate a "binding score" that correlates with experimental binding affinity, allowing for the rapid virtual screening of novel compounds. nih.gov Molecular dynamics simulations can further explore the stability of the ligand-receptor complex and the conformational changes that occur upon binding. acs.org
Future research should apply these in silico methods to nicomorphine and its derivatives. By building and validating a computational model of nicomorphine and its metabolites binding to the μ-opioid receptor, researchers can predict the binding affinities of novel, structurally related compounds. nih.gov This predictive capability can guide the synthesis of new analogues with potentially improved pharmacological properties, providing a rational, structure-based approach to drug design and filling gaps in the understanding of nicomorphine's SAR. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding (e.g., Metabolomics, Proteomics)
To achieve a holistic understanding of the biological effects of this compound, it is necessary to move beyond single-target investigations and embrace a systems-level approach. Multi-omics technologies, which allow for the global analysis of different classes of biological molecules, provide a powerful framework for this purpose. nih.govfrontiersin.org
Proteomics: This is the large-scale study of proteins. Quantitative proteomics can be used to analyze how nicomorphine exposure alters the abundance of proteins in specific brain regions or cell types. nih.gov For example, studies with morphine have identified changes in the expression of synaptic proteins, providing insight into the molecular basis of synaptic plasticity and addiction. nih.gov Applying similar proteomic approaches would create a comprehensive map of the cellular pathways modulated by nicomorphine.
Metabolomics: This involves the comprehensive analysis of small molecules (metabolites) in a biological sample. Metabolomic profiling of biofluids (e.g., urine, plasma) from preclinical models can identify biomarkers of nicomorphine exposure and provide a detailed snapshot of the metabolic state of the organism. uniroma1.it This can reveal unexpected effects on metabolic pathways downstream of receptor activation. nih.gov
The true power of this approach lies in the integration of multiple omics datasets (e.g., proteomics, metabolomics, transcriptomics). nih.govnih.gov By combining these layers of biological information, researchers can construct detailed molecular networks that illustrate the complex interplay between different cellular components in response to nicomorphine. This integrated, systems-biology approach is essential for a comprehensive mechanistic understanding and for identifying novel therapeutic targets. springernature.com
Q & A
Q. What spectroscopic and chromatographic techniques are critical for characterizing Nicomorphine hydrochloride’s purity and structural integrity?
this compound requires multi-modal characterization to confirm identity and purity. Key methods include:
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., ester linkages from nicotinic acid) and compare against reference spectra .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C-NMR to resolve stereochemistry and confirm morphinan backbone modifications .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (e.g., C18) with UV detection at 220–280 nm to assess purity, referencing pharmacopeial protocols for opioid analogs .
Q. What synthetic routes are documented for this compound, and how can intermediates be optimized?
While direct synthesis data for this compound is limited, analogous opioid esterification strategies apply:
- Esterification : React morphine with nicotinic acid chloride derivatives under anhydrous conditions, using catalysts like triethylamine to minimize hydrolysis .
- Intermediate Purification : Employ silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate intermediates, monitored via TLC with iodine vapor visualization .
- Yield Optimization : Solvent selection (e.g., acetonitrile for high dielectric constant) and controlled temperature (60–80°C) improve reaction efficiency .
Q. What regulatory and safety protocols govern this compound handling in laboratory settings?
- Scheduling : Classified under HS 29391100 and regulated by the FDA (Unique Ingredient Identifier 7A91YL2XT2) and EMA (XEVMPD SUB22390) .
- Safety Measures : Use corrosion-resistant containers, fume hoods, and PPE (nitrile gloves, lab coats) to prevent inhalation or dermal exposure. Follow OSHA HCS guidelines for spill management .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s pharmacokinetic (PK) data across preclinical studies?
Discrepancies in bioavailability or half-life may arise from:
- Formulation Variability : Differences in salt forms or excipients affecting dissolution rates. Use LC-MS/MS to quantify plasma concentrations, referencing EMA/FDA bioanalytical validation guidelines .
- Metabolic Interference : Hepatic CYP3A4/2D6 polymorphisms may alter metabolism. Conduct cross-species PK studies (rodent vs. non-rodent) with controlled CYP inhibitors .
- Data Normalization : Standardize dosing (mg/kg), sampling intervals, and statistical models (e.g., non-compartmental analysis) to enable cross-study comparisons .
Q. What methodological strategies improve the detection of this compound’s metabolites in complex biological matrices?
- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis MCX) to isolate polar metabolites from plasma/urine .
- Advanced Chromatography : Ultra-HPLC (UHPLC) with tandem MS/MS, using hydrophilic interaction liquid chromatography (HILIC) columns for polar metabolites .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., [²H₃]-Nicomorphine) as internal standards to correct for matrix effects .
Q. How can in vitro binding assays be designed to elucidate this compound’s selectivity for opioid receptor subtypes?
- Receptor Transfection : Use CHO cells expressing human μ-, δ-, or κ-opioid receptors. Measure cAMP inhibition via ELISA or fluorescence resonance energy transfer (FRET) .
- Competitive Binding : Co-incubate with selective antagonists (e.g., naloxone for μ-opioid) and quantify displacement using radiolabeled ligands (e.g., [³H]-DAMGO) .
- Data Analysis : Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism) to assess subtype affinity .
Q. What experimental approaches validate this compound’s stability under varying storage conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV, identifying breakdown products (e.g., free morphine) .
- Long-Term Stability : Store batches in USP-compliant containers (amber glass, airtight) at 25°C/60% RH. Test at 0, 3, 6, and 12 months for potency and impurity profiles .
Methodological Notes for Reproducibility
- Synthesis Reproducibility : Document reaction parameters (solvent purity, stirring rate, inert atmosphere) in line with Beilstein Journal’s experimental guidelines .
- Analytical Validation : Include system suitability tests (e.g., column efficiency, tailing factor) in HPLC protocols per ICH Q2(R1) .
- Ethical Compliance : For preclinical PK studies, adhere to NIH animal welfare guidelines, including randomization and blinded endpoint analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
